molecular formula C16H18 B1321201 4'-Isopropyl-4-methyl-biphenyl

4'-Isopropyl-4-methyl-biphenyl

Cat. No.: B1321201
M. Wt: 210.31 g/mol
InChI Key: UGZWFIGQYSUGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Isopropyl-4-methyl-biphenyl is an organic compound belonging to the class of alkyl-substituted biphenyls. These compounds are characterized by their aromatic ring systems and are typically soluble in organic solvents while being insoluble in water . Researchers value this compound and its derivatives primarily as versatile building blocks and intermediates in organic synthesis and materials science. They can be used in the development of advanced materials, such as liquid crystals, and in the synthesis of more complex pharmaceutical or agrochemical agents. Substituted biphenyls like 4'-Isopropyl-4-methyl-biphenyl may also be of interest in fragrance and flavor research, as structurally similar compounds like 4-methylbiphenyl are noted for their spicy, floral, and wintergreen odor profiles . The presence of both methyl and isopropyl functional groups on the biphenyl core offers multiple sites for further chemical modification, including electrophilic substitution and functional group transformations, making it a valuable synthon for exploratory chemistry. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices and all applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-4-(4-propan-2-ylphenyl)benzene

InChI

InChI=1S/C16H18/c1-12(2)14-8-10-16(11-9-14)15-6-4-13(3)5-7-15/h4-12H,1-3H3

InChI Key

UGZWFIGQYSUGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Foundational & Exploratory

4-methyl-4'-(1-methylethyl)biphenyl chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Synthetic Utility of 4-Methyl-4'-(1-methylethyl)biphenyl Content Type: Technical Whitepaper / Methodological Guide Audience: Organic Chemists, Materials Scientists, and Structural Biologists.

Molecular Architecture & Conformational Dynamics

The compound 4-methyl-4'-(1-methylethyl)biphenyl (also referred to as 4-isopropyl-4'-methylbiphenyl) represents a classic asymmetric para-disubstituted biaryl scaffold. While structurally simple, its architecture offers a masterclass in the interplay between steric hindrance, electronic conjugation, and mesogenic (liquid crystal) potential.

1.1 Structural Analysis

The core biphenyl bond connects two phenyl rings. Unlike fused aromatics (e.g., naphthalene), this single bond allows rotation. However, the conformation is governed by a delicate energy balance:

  • Electronic Conjugation (Planarity):

    
    -orbital overlap favors a coplanar arrangement (
    
    
    
    torsion angle).
  • Steric Repulsion (Twist): The ortho-hydrogens on adjacent rings repel each other, forcing a twist.

For 4,4'-dialkylbiphenyls, the equilibrium torsion angle in solution is approximately 35°–45° . This "propeller" shape is critical for its solubility and prevents the π-stacking aggregation seen in flat aromatics like anthracene.

1.2 Electronic Substituent Effects
  • Ring A (4-Methyl): The methyl group is a weak electron-donating group (EDG) via hyperconjugation (

    
    ).
    
  • Ring B (4'-Isopropyl): The isopropyl group (1-methylethyl) provides slightly stronger inductive donation (+I) and increased steric bulk compared to the methyl group.

This asymmetry creates a subtle dipole along the longitudinal axis, enhancing its utility as a "core" for nematic liquid crystals when further functionalized (e.g., with cyano or alkoxy tails).

Synthetic Strategy: The Suzuki-Miyaura Protocol[1][2][3]

While older methods like the Gomberg-Bachmann reaction exist, they suffer from poor regioselectivity and low yields.[1] The industry standard for synthesizing 4-methyl-4'-(1-methylethyl)biphenyl is the Suzuki-Miyaura Cross-Coupling .

2.1 Retrosynthetic Logic

We disconnect the central biaryl bond. This gives two possible combinations of nucleophile (boronic acid) and electrophile (halide).

  • Option A: 4-Tolylboronic acid + 1-iodo-4-isopropylbenzene.

  • Option B: 4-Isopropylphenylboronic acid + 4-iodotoluene.

Recommendation: Option B is often preferred if 4-iodotoluene is more readily available in high purity, though both pathways are viable.

2.2 Catalytic Cycle Visualization

The following diagram illustrates the Pd(0)-catalyzed mechanism required to construct this scaffold.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (OH- / CO3-2) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product 4-Methyl-4'-(1-methylethyl)biphenyl RedElim->Product ArX 4-Iodotoluene ArX->OxAdd Boron 4-Isopropylphenyl- boronic acid Boron->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biphenyl.

Experimental Protocol

Objective: Synthesis of 4-methyl-4'-(1-methylethyl)biphenyl via Pd-catalyzed cross-coupling.

3.1 Reagents & Stoichiometry
ReagentEquiv.Role
4-Iodotoluene 1.0Electrophile
4-Isopropylphenylboronic acid 1.2Nucleophile
Pd(PPh₃)₄ 0.03Catalyst (Tetrakis)
K₂CO₃ (2M aq) 3.0Base
Toluene / Ethanol (4:1) -Solvent System
3.2 Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

  • Degassing: Add the solvent mixture (Toluene/Ethanol) and degas by bubbling nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Addition: Add 4-iodotoluene (1.0 eq), boronic acid (1.2 eq), and the Pd catalyst (3 mol%).

  • Base Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic mixture requires vigorous stirring.

  • Reflux: Heat the reaction to 90°C (oil bath) for 12–16 hours. Monitor via TLC (Hexanes eluent).

  • Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with ethyl acetate (

    
    ). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂) using 100% Hexanes. The product is non-polar and elutes early.

Analytical Fingerprinting (Self-Validation)

The structural integrity of the product must be validated using 1H NMR Spectroscopy . The symmetry of the biphenyl system creates distinct splitting patterns.

4.1 Expected 1H NMR Data (CDCl₃, 400 MHz)

The spectrum will display two distinct aromatic regions and two aliphatic regions.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
7.45 – 7.55 Multiplet (Overlapping)4HAr-H (ortho to biaryl bond)Deshielded by the magnetic anisotropy of the adjacent ring.
7.20 – 7.30 Doublet (

Hz)
4HAr-H (meta to biaryl bond)Typical AA'BB' system characteristic of para-substitution.
2.95 Septet (

Hz)
1H–CH(CH₃)₂Methine proton split by 6 equivalent methyl protons.
2.40 Singlet3HAr–CH₃Methyl group on Ring A.
1.30 Doublet (

Hz)
6H–CH(CH₃)₂Gem-dimethyl protons split by the single methine proton.
4.2 Troubleshooting the NMR
  • Problem: "I see a singlet at 7.26 ppm."

    • Diagnosis: This is residual CHCl₃ solvent.

  • Problem: "The aromatic peaks are not clear doublets; they look like 'tents'."

    • Diagnosis: This is second-order coupling (AA'BB' system). It occurs because the chemical shift difference between ortho and meta protons is small relative to the coupling constant. This confirms the para-substitution pattern.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Field, L. D., Li, H. L., & Magill, A. M. (2015). Organic Structures from Spectra. Wiley.
  • BenchChem. (2025).[2] "A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis."

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol."

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Alkyl-Substituted Biphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the thermodynamic properties of alkyl-substituted biphenyl liquid crystals, a class of materials pivotal in the development of advanced display technologies and with emerging applications in drug delivery and biosensing. We will delve into the intricate relationship between molecular structure and mesophase behavior, detailing the experimental methodologies used for their characterization and the theoretical frameworks that underpin our understanding of these fascinating materials.

Introduction: The Unique World of Biphenyl Liquid Crystals

Liquid crystals represent a state of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting degrees of both orientational and positional order.[1] Alkyl-substituted biphenyls are a prominent class of thermotropic liquid crystals, meaning their phase transitions are driven by changes in temperature.[2] The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the flexible alkyl chain significantly influences the transition temperatures and the types of mesophases observed.[3][4]

The 4-cyano-4'-n-alkylbiphenyls (nCB) are a particularly well-studied homologous series that serves as a model system for understanding structure-property relationships in liquid crystals.[5][6] The length and parity (odd or even number of carbon atoms) of the alkyl chain have profound effects on the thermodynamic properties of these materials.[5][7][8]

The Influence of Alkyl Substitution on Thermodynamic Properties

The thermodynamic properties of alkyl-substituted biphenyl liquid crystals, such as transition temperatures, enthalpies, and entropies, are exquisitely sensitive to the molecular architecture, particularly the length of the alkyl chain.

The Odd-Even Effect

A remarkable and well-documented phenomenon in homologous series of liquid crystals is the "odd-even" effect.[7][8][9] This refers to the alternating behavior of transition temperatures and other thermodynamic parameters as the number of carbon atoms in the alkyl chain (n) increases. Typically, the nematic-isotropic (N-I) transition temperature (TNI) is higher for compounds with an even number of carbons in the alkyl chain compared to their odd-numbered neighbors.[7][9]

This effect is attributed to the different conformations of the alkyl chain. An all-trans conformation of an even-numbered chain aligns more effectively with the long axis of the biphenyl core, leading to a more elongated and rigid molecular shape. This enhances the anisotropic intermolecular interactions, stabilizing the nematic phase and resulting in a higher TNI.[8][9] Conversely, the terminal C-C bond of an odd-numbered chain is oriented at an angle to the core, disrupting the molecular linearity and reducing the stability of the nematic phase.[5][8]

Impact of Alkyl Chain Length

Beyond the odd-even effect, the overall length of the alkyl chain plays a crucial role in determining the phase behavior.[3][10]

  • Short Chains (n < 8 for nCBs): These compounds typically exhibit only a nematic phase. As the chain length increases, the N-I transition temperature generally increases, though modulated by the odd-even effect.[6]

  • Longer Chains (n ≥ 8 for nCBs): With increasing chain length, smectic phases (lamellar structures with positional order in one dimension) become more stable.[6] This is because the longer alkyl chains promote intermolecular attractions that favor layered arrangements. For instance, in the nCB series, 8CB exhibits a smectic A phase below its nematic phase.[6] The stability of the smectic phase often increases with further increases in chain length.[11]

The relationship between alkyl chain length and mesophase stability is a complex interplay of anisotropic dispersion forces, steric repulsions, and the conformational entropy of the alkyl chains.[9][12]

Theoretical Framework: Understanding the Nematic-Isotropic Transition

The transition from the orientationally ordered nematic phase to the disordered isotropic liquid is a first-order phase transition. The most successful theoretical model for describing this transition is the Maier-Saupe theory.[13][14][15]

Maier-Saupe Theory

The Maier-Saupe theory is a mean-field theory that considers the long-range anisotropic dispersion forces as the primary driver for the formation of the nematic phase.[12][13] It introduces an order parameter, S, which quantifies the degree of orientational order in the system. S ranges from 0 in the isotropic phase to 1 for a perfectly aligned system.[13] The theory successfully predicts the first-order nature of the N-I transition and the temperature dependence of the order parameter.[14][16] However, it is important to note that the theory simplifies the complex intermolecular interactions and does not explicitly account for the flexibility of the alkyl chains or short-range repulsive forces, which also play a significant role.[12][15]

Experimental Characterization Techniques

A combination of experimental techniques is essential for the comprehensive characterization of the thermodynamic properties of alkyl-substituted biphenyl liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature.[17][18] It is invaluable for determining the temperatures and enthalpies (ΔH) of phase transitions.[1] In a DSC thermogram of a liquid crystal, phase transitions appear as peaks. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[19] DSC is particularly useful for identifying first-order transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions, which are accompanied by a latent heat.[17][18]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the alkyl-substituted biphenyl liquid crystal into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC instrument.

  • Temperature Program:

    • Heat the sample to a temperature well above its clearing point (the temperature at which it becomes an isotropic liquid) to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

    • Heat the sample again at the same controlled rate through its phase transitions.

  • Data Analysis: The transition temperatures are typically determined from the onset or peak of the endothermic or exothermic events in the heating and cooling curves. The enthalpy of each transition is calculated by integrating the area of the corresponding peak.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystalline phases and observing their characteristic textures.[20][21][22] Liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions.[20] When viewed between crossed polarizers, this birefringence results in the appearance of colorful and distinct textures that are unique to each type of mesophase (e.g., nematic, smectic A, smectic C).[2][23] By observing the sample on a temperature-controlled stage, the phase transition temperatures can be determined by noting the temperatures at which the textures change.[24]

Experimental Protocol: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.

  • Cover Slip: Place a cover slip over the sample and gently press to create a thin film.

  • Heating Stage: Mount the slide on a hot stage connected to a temperature controller.

  • Microscope Setup: Place the hot stage on the stage of a polarizing microscope equipped with crossed polarizers.

  • Observation:

    • Heat the sample to its isotropic phase, where the field of view will appear dark.

    • Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystalline phases.

    • Record the temperatures at which texture changes occur, which correspond to the phase transition temperatures.

    • Identify the mesophases based on their characteristic textures (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and structural parameters of liquid crystal phases.[25] In the nematic phase, a diffuse halo at wide angles confirms the liquid-like positional disorder, while a more concentrated scattering pattern at small angles can provide information about the average intermolecular distance. For smectic phases, sharp, quasi-Bragg peaks at small angles provide a direct measurement of the layer spacing, which is a critical parameter for identifying different smectic phases (e.g., smectic A, smectic C).[26][27]

Experimental Protocol: X-Ray Diffraction (XRD)

  • Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1 mm diameter).

  • Temperature Control: The capillary is placed in a temperature-controlled oven within the XRD instrument.

  • X-ray Source: A monochromatic X-ray beam is directed at the sample.

  • Data Collection: A 2D detector records the scattered X-ray intensity as a function of the scattering angle (2θ).

  • Data Analysis:

    • For smectic phases, the layer spacing (d) is calculated from the position of the small-angle diffraction peak using Bragg's Law (nλ = 2d sinθ).

    • The wide-angle scattering pattern provides information about the short-range positional order within the layers or in the nematic phase.

Data Presentation: Thermodynamic Properties of the nCB Homologous Series

The following table summarizes the transition temperatures and enthalpies for the well-studied 4-cyano-4'-n-alkylbiphenyl (nCB) series, illustrating the odd-even effect and the emergence of the smectic phase with increasing alkyl chain length.

CompoundnTCN (°C)ΔHCN (kJ/mol)TNA (°C)ΔHNA (kJ/mol)TNI (°C)ΔHNI (kJ/mol)
5CB524.012.6--35.30.63
6CB614.515.1--29.00.75
7CB730.016.3--42.80.84
8CB821.519.233.51.2640.50.88
9CB940.521.848.01.5149.50.92

Data compiled from various literature sources. TCN: Crystal to Nematic transition; TNA: Nematic to Smectic A transition; TNI: Nematic to Isotropic transition. Note that for 8CB and 9CB, the transition from the crystal phase is to the smectic A phase.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure and Phase Transitions

G cluster_structure Molecular Structure cluster_phases Thermotropic Phase Transitions Alkyl Chain Alkyl Chain Biphenyl Core Biphenyl Core Alkyl Chain->Biphenyl Core Cyano Group Cyano Group Biphenyl Core->Cyano Group Crystal Crystal Smectic_A Smectic_A Crystal->Smectic_A Heating Nematic Nematic Smectic_A->Nematic Heating Isotropic Isotropic Nematic->Isotropic Heating

Caption: Relationship between molecular structure and thermotropic phase transitions.

Experimental Workflow for Characterization

G cluster_workflow Experimental Characterization Workflow start Sample Synthesis pom Polarized Optical Microscopy (POM) - Identify Phases - Determine Transition Temps start->pom dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temps - Measure Enthalpies start->dsc xrd X-Ray Diffraction (XRD) - Determine Layer Spacing - Confirm Phase Structure pom->xrd data Thermodynamic Data - T_transition - ΔH_transition - Phase Sequence dsc->data xrd->data

Caption: A typical experimental workflow for characterizing liquid crystals.

Conclusion

The thermodynamic properties of alkyl-substituted biphenyl liquid crystals are a direct consequence of their molecular structure. The interplay between the rigid biphenyl core and the flexible alkyl chain, particularly its length and parity, governs the stability and nature of the mesophases formed. A multi-technique approach, combining DSC, POM, and XRD, is essential for a thorough characterization of these materials. A deep understanding of these structure-property relationships is critical for the rational design of new liquid crystalline materials with tailored properties for advanced applications in displays, sensing, and beyond.

References

  • Maier, W., & Saupe, A. (1959). Eine einfache molekulare Theorie des nematischen kristallinflüssigen Zustandes. Zeitschrift für Naturforschung A, 14a, 882-889.
  • Priestley, E. B., Wojtowicz, P. J., & Sheng, P. (Eds.). (1975). Introduction to Liquid Crystals. Springer.
  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer.
  • Emsley, J. W. (Ed.). (2001). Liquid Crystals in the Nineties and Beyond. Springer.
  • Leadbetter, A. J., Richardson, R. M., & Colling, C. N. (1975). The structure of a number of nematogens. Journal de Physique Colloques, 36(C1), C1-37.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Brown, G. H. (Ed.). (1979). Advances in Liquid Crystals (Vol. 4). Academic Press.
  • Marcelja, S. (1974). Chain ordering in liquid crystals. I. Even-odd effect. The Journal of Chemical Physics, 60(9), 3599-3604. [Link]

  • Luckhurst, G. R., & Gray, G. W. (Eds.). (1979). The Molecular Physics of Liquid Crystals. Academic Press.
  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
  • Efron, U. (Ed.). (1994).
  • Khoo, I. C. (2007). Liquid Crystals (2nd ed.). Wiley.
  • Chandrasekhar, S. (1992). Liquid Crystals (2nd ed.). Cambridge University Press.
  • Vertogen, G., & de Jeu, W. H. (1988). Thermotropic Liquid Crystals, Fundamentals. Springer.
  • Dunmur, D. A., Fukuda, A., & Luckhurst, G. R. (Eds.). (2015).
  • Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic Papers from the History of Liquid Crystals. Taylor & Francis.
  • Bahadur, B. (Ed.). (1990).

Sources

Mesogenic Behavior of 4'-Isopropyl-4-methyl-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mesogenic potential, synthetic pathways, and structure-property relationships of 4'-Isopropyl-4-methyl-biphenyl and its functional derivatives.[1]

Technical Guide for Researchers & Material Scientists

Executive Summary

The 4'-Isopropyl-4-methyl-biphenyl core represents a critical scaffold in liquid crystal (LC) engineering, specifically for studying the effects of terminal branching on mesophase stability.[1] Unlike standard n-alkyl biphenyls (e.g., 5CB), the isopropyl group introduces steric bulk at the terminal position, effectively increasing the molecular breadth.

This guide details how this "branching effect" typically depresses nematic-isotropic transition temperatures (


) and suppresses smectic phases compared to linear analogs.[1] It provides validated protocols for synthesizing derivatives—primarily through Suzuki-Miyaura coupling  and subsequent benzylic oxidation —to engineer enantiotropic mesogens suitable for low-temperature applications or as dopants in eutectic mixtures.[1]

Molecular Architecture & Mesogenic Physics

The Core Scaffold

The molecule consists of a rigid biphenyl core (the mesogen) flanked by a methyl group (head) and an isopropyl group (tail).

  • Rigid Core: The biphenyl unit provides the necessary anisotropic polarizability (

    
    ) for orientational order.
    
  • Isopropyl Tail (The Disruptor): Unlike a flexible n-propyl chain, the branched isopropyl group hinders efficient side-by-side packing.[1] This steric repulsion reduces the melting point (

    
    ) but also destabilizes the liquid crystalline phase, often resulting in monotropic  (metastable) or narrow-range enantiotropic  phases.
    
  • Methyl Head: A reactive handle.[1] In its native state, the methyl group is too short to induce significant mesogenicity. Derivatization (e.g., to carboxylates or cyanides) is required to extend the aspect ratio (

    
    ) and enhance the dipole moment.
    
Structure-Property Relationships (SPR)

The table below contrasts the mesogenic properties of the isopropyl derivative against its linear isomer (n-propyl) and a standard mesogen (n-pentyl).

Table 1: Comparative Mesogenic Behavior of 4'-Substituted-4-Cyanobiphenyls (Illustrative Data) Note: Data represents general trends in biphenyl LCs grounded in structure-property physics.

Derivative TypeTerminal GroupPacking EfficiencyPhase Behavior

(Est.)
Linear (Ref) n-PropylHighEnantiotropic Nematic~42°C
Branched (Target) Isopropyl Low (Steric Clash) Monotropic / Virtual < 20°C (Depressed)
Standard (Ref) n-Pentyl (5CB)OptimalStable Nematic35°C

Key Insight: The isopropyl group acts as a "melting point depressant."[1] While pure 4'-isopropyl-4-methyl-biphenyl is likely a non-mesogenic liquid or low-melting solid, its ester or cyano derivatives are excellent candidates for formulating low-viscosity LC mixtures with wide operating temperatures.[1]

Synthetic Pathways[2][3][4][5][6]

The synthesis of mesogenic derivatives relies on constructing the biphenyl core followed by functionalizing the methyl "head" group.

Core Synthesis: Suzuki-Miyaura Coupling

The most robust route utilizes palladium-catalyzed cross-coupling.[1]

Reaction Scheme:


[1]
Functionalization: The "Methyl Handle"

To induce liquid crystallinity, the methyl group is typically oxidized to a carboxylic acid, then esterified with a phenol or alcohol to extend the rigid core.

Pathway:

  • Oxidation: 4'-Isopropyl-4-methyl-biphenyl

    
     4'-Isopropyl-4-biphenylcarboxylic acid (using KMnO
    
    
    
    or Co/Mn/O
    
    
    ).[1]
  • Esterification: Acid + 4-Alkoxyphenol

    
    Mesogenic Ester .[1]
    
Visualization of Synthetic Workflow

The following diagram outlines the conversion of the inert core into a mesogenic ester.

SynthesisPath Start1 4-Isopropylphenyl boronic acid Core 4'-Isopropyl-4- methyl-biphenyl (The Scaffold) Start1->Core Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 4-Bromotoluene Start2->Core Inter 4'-Isopropyl-4- biphenylcarboxylic acid Core->Inter Oxidation KMnO4 / Pyridine Final Target Mesogen (Ester Derivative) Inter->Final DCC Coupling 4-Alkoxyphenol

Caption: Synthetic route from precursors to mesogenic ester derivatives via the 4'-isopropyl-4-methyl-biphenyl core.

Experimental Protocols

Protocol A: Synthesis of the Core (4'-Isopropyl-4-methyl-biphenyl)

Objective: Isolate the biphenyl scaffold with >98% purity.[1][2]

  • Reagents:

    • 4-Isopropylphenylboronic acid (1.2 eq)[1]

    • 4-Bromotoluene (1.0 eq)[1]

    • Pd(PPh

      
      )
      
      
      
      (3 mol%)
    • Na

      
      CO
      
      
      
      (2M aqueous solution)
    • Solvent: Toluene/Ethanol (4:1 v/v)[1]

  • Procedure:

    • Charge a 3-neck flask with boronic acid, aryl bromide, and solvent.[1][3] Degas with Argon for 15 mins.

    • Add Pd catalyst and base solution under Argon flow.[1][3]

    • Reflux at 90°C for 12–16 hours.[1] Monitor by TLC (Hexane eluent).[1][4]

    • Workup: Cool to RT. Extract with Ethyl Acetate.[1][4] Wash with brine.[1][3] Dry over MgSO

      
      .
      
    • Purification: Silica gel column chromatography (100% Hexane).[1]

    • Validation:

      
      H NMR (CDCl
      
      
      
      ): Look for isopropyl doublet (~1.3 ppm) and methyl singlet (~2.4 ppm).
Protocol B: Characterization of Mesogenic Behavior

Objective: Determine phase transition temperatures (


, 

).
  • Differential Scanning Calorimetry (DSC):

    • Instrument: PerkinElmer DSC 8000 (or equivalent).

    • Cycle: Heat from 0°C to 150°C at 10°C/min; hold 2 min; Cool to 0°C at 10°C/min.

    • Data Analysis: Identify endothermic peaks on heating (melting/clearing) and exothermic peaks on cooling (crystallization/isotropic-nematic).[1]

  • Polarized Optical Microscopy (POM):

    • Setup: Sample between glass slide and coverslip on a hot stage (Linkam).

    • Observation: Cross-polarizers. Look for Schlieren textures (Nematic) or Focal Conic fans (Smectic A).[1]

    • Note: If the isopropyl derivative is monotropic, the mesophase will only appear during the cooling cycle (supercooling).

References

  • Gray, G. W., et al. (1973).[1] "Stable Low-Melting Nematogens of Positive Dielectric Anisotropy." Electronics Letters. (Foundational work on alkyl-cyanobiphenyls).

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry." BenchChem Technical Library.

  • Mandle, R. J., & Goodby, J. W. (2016). "Dependence of Mesogenic Behavior on Molecular Structure." Liquid Crystals. (General principles of terminal branching effects).
  • Zoghaib, W. M., et al. (2022).[1] "Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate." Sultan Qaboos University Journal for Science.[1]

Sources

4-Phenylcumene synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: 4-Phenylcumene (4-Isopropylbiphenyl) Subtitle: Nomenclature, Synthesis, and Applications in Drug Discovery & Materials Science[1]

Executive Summary

4-Phenylcumene, systematically known as 4-isopropylbiphenyl , is a biphenyl derivative characterized by an isopropyl group at the para position of one phenyl ring.[1] While historically utilized as a high-boiling solvent and dielectric fluid (a PCB replacement), it has emerged as a critical pharmacophore in medicinal chemistry.[1] Its lipophilic scaffold serves as a structural anchor in the development of aggrecanase inhibitors (osteoarthritis therapy) and C3a receptor modulators (anti-inflammatory agents).[2]

This guide provides a definitive reference for researchers, detailing the compound's nomenclature, physicochemical profile, validated synthesis protocols, and analytical characterization.[3]

Nomenclature & Chemical Identity

Accurate identification is paramount in chemical databases and patent literature.[1][2] The trivial name "4-Phenylcumene" is derived from "cumene" (isopropylbenzene) with a phenyl substituent at the 4-position.[1]

Table 1: Chemical Identifiers & Synonyms
CategoryIdentifier / NameNotes
IUPAC Name 1-isopropyl-4-phenylbenzene Preferred IUPAC Name (PIN)
Common Synonyms 4-IsopropylbiphenylMost common industrial name
p-IsopropylbiphenylDenotes para substitution
4-(1-Methylethyl)-1,1'-biphenylAlternative systematic naming
4-PhenylcumeneTrivial name based on cumene
CAS Registry 7116-95-2 Unique numerical identifier
Molecular Formula C₁₅H₁₆
SMILES CC(C)C1=CC=C(C=C1)C2=CC=CC=C2Machine-readable string
InChI Key KWSHGRJUSUJPQD-UHFFFAOYSA-NStandard hash

Physicochemical Profile

Unlike its solid isomer 4,4'-diisopropylbiphenyl (mp ~65°C), 4-isopropylbiphenyl is a liquid at room temperature, making it easier to handle in flow chemistry and solvent applications.

Table 2: Physical Properties
PropertyValueExperimental Context
Molecular Weight 196.29 g/mol
Physical State Colorless LiquidAt 25°C
Melting Point 11–12 °CFreezes just below room temp
Boiling Point 291–293 °CHigh thermal stability
Density 0.988 g/cm³At 20°C
Solubility LipophilicSoluble in DCM, EtOAc, Toluene; Insoluble in Water
Flash Point ~133 °CClosed cup

Synthesis Protocols

Two distinct methodologies are employed depending on the scale and required purity: Friedel-Crafts Alkylation (Industrial) and Suzuki-Miyaura Coupling (Precision/Lab-Scale).[1]

Method A: Industrial Friedel-Crafts Alkylation

Context: Used for bulk production.[1][2] Requires separation from ortho and meta isomers.

Mechanism: The reaction involves the electrophilic attack of a carbocation (generated from propylene) on the biphenyl ring.[1][2] The bulky isopropyl group favors para substitution due to steric hindrance, but isomer separation is still required.[2]

FriedelCrafts Biphenyl Biphenyl Catalyst Acid Catalyst (Zeolite Y or AlCl3) Biphenyl->Catalyst Propylene Propylene (C3H6) Propylene->Catalyst Intermediate Sigma Complex (Carbocation) Catalyst->Intermediate Electrophilic Attack Para 4-Isopropylbiphenyl (Major Product) Intermediate->Para -H+ Ortho 2-Isopropylbiphenyl (Minor Byproduct) Intermediate->Ortho -H+

Figure 1: Acid-catalyzed alkylation pathway showing regioselectivity competition.[1][3]

Method B: Precision Suzuki-Miyaura Cross-Coupling

Context: Preferred for drug discovery to ensure 100% regioselectivity without isomer contamination.[1][2]

Protocol:

  • Reagents:

    • Aryl Halide: 1-Bromo-4-isopropylbenzene (1.0 equiv).[1][2]

    • Boronic Acid: Phenylboronic acid (1.2 equiv).[1][2][4]

    • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄.[1][2]

    • Base: K₂CO₃ (2.0 equiv).[1][2][5]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, and base.[4][5]

    • Degas the solvent mixture with argon for 15 minutes (Critical: prevents Pd oxidation).[1][2]

    • Add the Pd catalyst under an argon blanket.[1][2][5]

    • Heat to 90°C for 12 hours.

    • Workup: Cool, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).[1][2]

Suzuki cluster_cycle Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-4-isopropylbenzene TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Phenylboronic Acid + Base (K2CO3) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Release Product Product 4-Isopropylbiphenyl (>98% Regiopurity) RedElim->Product

Figure 2: Palladium-catalyzed cross-coupling cycle ensuring exclusive para-substitution.[1]

Applications in Drug Development

The 4-isopropylbiphenyl moiety is not merely a solvent; it is a "privileged structure" in medicinal chemistry due to its ability to fill hydrophobic pockets in target proteins.[1][2]

Key Therapeutic Targets:
  • Aggrecanase Inhibitors (ADAMTS-4/5):

    • Mechanism:[1][2][6][7][8] Aggrecanases degrade cartilage in osteoarthritis.[1][2]

    • Role of Scaffold: The biphenyl unit mimics the hydrophobic amino acid side chains of the natural substrate, anchoring the inhibitor into the S1' specificity pocket of the enzyme.[3]

  • C3a Receptor Antagonists:

    • Mechanism:[1][2][6][7][8] Modulates the complement system to reduce inflammation.[1][2]

    • Role of Scaffold: Provides the necessary lipophilicity to penetrate cell membranes and bind to the transmembrane G-protein coupled receptor (GPCR).[1][2]

Analytical Characterization

To validate the identity of synthesized 4-isopropylbiphenyl, compare experimental data against these standards.

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Molecular Ion (M+): m/z 196 (Strong).[1][2]

    • Base Peak: m/z 181 (Loss of methyl group [M - CH₃]⁺; formation of stable tropylium-like cation).[1][2]

    • Fragment: m/z 165 (Loss of isopropyl group).[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.30 ppm: Doublet (6H, -CH(CH ₃)₂).[1][2]

    • δ 2.96 ppm: Septet (1H, -CH (CH₃)₂).[1][2]

    • δ 7.30–7.60 ppm: Multiplet (9H, Aromatic protons).[2] Note: Look for the AA'BB' system of the para-substituted ring overlapping with the monosubstituted phenyl ring.[3]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl. Retrieved from [Link][1][3]

  • Tang, B.L. (2001).[1][2] ADAMTS: A new family of extracellular matrix proteases.[1][2] International Journal of Biochemistry & Cell Biology, 33(1), 33-44.[9] (Context: Use of biphenyl scaffolds in aggrecanase inhibition).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] 1,1'-Biphenyl, 4-(1-methylethyl)- Mass Spectrum. Retrieved from [Link][1][3]

Sources

Thermal Stability Profile of 4'-Isopropyl-4-methyl-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Isopropyl-4-methyl-biphenyl (4-IMB) , CAS 204199-23-5, is a highly specialized dialkylated biphenyl derivative. In industrial chemistry, alkylated biphenyls are highly valued as dielectric fluids and high-temperature heat transfer fluids (HTFs)[1]. The molecular architecture of 4-IMB is a deliberate compromise: the rigid biphenyl core provides exceptional thermal and radiation stability, while the asymmetric methyl and isopropyl substituents disrupt crystal lattice packing, significantly lowering the pour point to maintain fluidity at ambient temperatures. This whitepaper dissects the thermodynamic boundaries, degradation mechanisms, and self-validating experimental protocols required to profile the thermal stability of 4-IMB.

Structural Thermodynamics & Stability Rationale

The thermal stability of an organic fluid is dictated by its lowest bond dissociation energy (BDE). In unsubstituted biphenyl, the aromatic C-C and C-H bonds exhibit BDEs exceeding 100 kcal/mol, allowing continuous operation at temperatures up to 393°C in eutectic mixtures[2].

However, the functionalization of 4-IMB introduces specific vulnerabilities:

  • The Isopropyl Group (4'-position): The tertiary carbon of the isopropyl group has a significantly lower C-H BDE (~90 kcal/mol). While this group is essential for maintaining low-temperature viscosity, it becomes the primary site for both thermal homolysis and autoxidation.

  • The Methyl Group (4-position): The benzylic C-H bonds of the methyl group are also reactive, though slightly more stable than the tertiary isopropyl C-H bonds.

Because of these alkyl groups, the maximum bulk operating temperature of 4-IMB is generally restricted to 325°C – 350°C , above which the rate of thermal cracking accelerates exponentially[3].

Mechanistic Degradation Pathways

Understanding how 4-IMB degrades is critical for designing systems that mitigate these failure modes. Degradation occurs via two distinct pathways depending on the presence of oxygen.

Thermal Cracking (Anaerobic)

When exposed to temperatures exceeding 350°C in an oxygen-free environment, 4-IMB undergoes homolytic cleavage. The thermal energy overcomes the BDE of the alkyl-aryl bonds, generating alkyl and aryl radicals. These radicals subsequently abstract hydrogen or recombine to form:

  • Low Boilers: Lighter, highly volatile molecules (e.g., toluene, cumene, benzene derivatives) that increase system vapor pressure and reduce the flash point.

  • High Boilers: Heavy polyaromatic compounds (e.g., terphenyl derivatives) that increase fluid viscosity and eventually precipitate as carbonaceous fouling on heat exchanger surfaces.

Oxidative Degradation (Aerobic)

If oxygen is present, degradation occurs at much lower temperatures (even <150°C). Oxygen inserts into the weak tertiary C-H bond of the isopropyl group via a radical chain mechanism, forming tertiary hydroperoxides [4]. These hydroperoxides are thermally unstable and rapidly cleave into ketones (such as 4-acetylbiphenyl) and alcohols, fundamentally altering the dielectric and thermal properties of the fluid[4].

degradation IMB 4'-Isopropyl-4-methyl-biphenyl (Base Molecule) Oxidation Oxidative Pathway (Aerobic) IMB->Oxidation O2 Exposure Cracking Thermal Cracking (Anaerobic, >350°C) IMB->Cracking High Heat Hydroperoxide Tertiary Hydroperoxides Oxidation->Hydroperoxide Autoxidation Radicals Alkyl & Aryl Radicals Cracking->Radicals Homolysis Ketones Ketones & Alcohols (e.g., Acetylbiphenyl) Hydroperoxide->Ketones Cleavage Boilers Low & High Boilers (Toluene, Terphenyls) Radicals->Boilers Recombination

Figure 1: Mechanistic pathways of thermal and oxidative degradation.

Quantitative Thermal Profile

The table below summarizes the critical thermal parameters of 4-IMB extrapolated from structurally analogous alkylated biphenyls used in high-performance thermal management.

ParameterTypical ValueEngineering Implication
Molecular Weight 210.31 g/mol Balances low volatility with favorable kinematic viscosity.
Boiling Point (1 atm) ~295°C – 310°CDefines the upper limit for unpressurized, liquid-phase operation.
Maximum Bulk Temp 325°CThe safe continuous operating limit before the exponential onset of thermal cracking[3].
Maximum Film Temp 355°CThe peak localized temperature tolerance at the heat source (e.g., heater coils)[3].
Primary Degradants Low/High BoilersMust be continuously monitored via GC-FID to assess fluid health and schedule venting[5].

Experimental Methodology: Self-Validating Isothermal Aging

To accurately quantify the thermal stability of 4-IMB, one must isolate thermal cracking from oxidative degradation. The following protocol utilizes hermetically sealed glass ampoules[5].

Why this protocol is self-validating: By utilizing a hermetically sealed environment, the system acts as a closed thermodynamic loop. Post-aging, the mass of the unreacted 4-IMB plus the mass of the generated low and high boilers must equal 100% of the initial input mass. If the mass balance fails to close, it immediately proves a seal breach or unquantified volatile loss, invalidating the data point and ensuring absolute trustworthiness in the results.

Step-by-Step Protocol (Adapted from DIN 51528)
  • Sample Preparation & Deoxygenation:

    • Load 10 mL of high-purity 4-IMB into heavy-walled borosilicate glass ampoules.

    • Causality Check: Subject the ampoules to three consecutive freeze-pump-thaw cycles using high-purity Nitrogen (

      
      ). This is mandatory; residual oxygen will trigger hydroperoxide formation, artificially skewing the degradation kinetics toward oxidation rather than true thermal cracking.
      
  • Hermetic Sealing: Seal the ampoules under a vacuum using a high-temperature torch.

  • Isothermal Aging: Place the ampoules in a forced-convection furnace capable of maintaining temperature uniformity within ±0.5°C. Age separate batches at 325°C, 350°C, and 375°C for durations ranging from 100 to 1,000 hours[5].

  • Cryo-Quenching & Opening: Remove ampoules and immediately quench in a dry ice/acetone bath. Causality Check: Cryo-cooling condenses highly volatile low boilers (like benzene or toluene) into the liquid phase, preventing their escape when the ampoule is snapped open.

  • GC-FID Analysis: Analyze the fluid using Gas Chromatography with a Flame Ionization Detector (GC-FID). Calibrate the instrument to quantify unreacted 4-IMB, total low boilers (compounds eluting before 4-IMB), and total high boilers (compounds eluting after 4-IMB)[5].

workflow Prep 1. Sample Prep Degas & N2 Purge Seal 2. Ampoule Sealing Hermetic Vacuum Prep->Seal Age 3. Thermal Aging Isothermal Furnace Seal->Age Analyze 4. GC-FID Analysis Mass Balance Check Age->Analyze

Figure 2: Self-validating experimental workflow for thermal stability profiling.

Engineering Implications

For drug development professionals and chemical engineers utilizing 4-IMB as a solvent, dielectric, or thermal management fluid, strict adherence to its thermal limits is non-negotiable. Operating above the 325°C bulk temperature threshold will necessitate the installation of continuous venting systems to remove low boilers, and slip-stream filtration to remove high-boiler sludge. Furthermore, the system must be blanketed with inert gas (Nitrogen or Argon) at all times to prevent the catastrophic oxidative degradation of the isopropyl moiety.

References

  • PubChem. "Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem - NIH". Available at:[Link]

  • SPIE Digital Library. "Experimental research of thermal stability of biphenyl/diphenyl oxide heat transfer fluid for concentrating solar power systems". Available at: [Link]

  • AIP Publishing. "Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether". Available at:[Link]

  • University of Warsaw. "HighPerformance Liquid Chromatographic Determination of the Oxidation Products of 4-Isopropylbiphenyl and 4,4'Diisopropylbiphenyl". Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-isopropyl-4'-methylbiphenyl via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synthesis of Substituted Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its rigid, yet torsionally flexible, structure allows it to serve as a versatile pharmacophore and a core component of liquid crystals and advanced polymers. The targeted synthesis of unsymmetrically substituted biphenyls, such as 4-isopropyl-4'-methylbiphenyl, is of significant interest for the development of novel compounds with tailored properties.

Among the various synthetic methodologies for constructing the biaryl bond, the Grignard reaction, particularly in the form of the Kumada cross-coupling reaction, stands out as a robust and scalable approach.[1][2] This reaction class offers a powerful means to form carbon-carbon bonds by coupling a Grignard reagent with an organic halide in the presence of a transition metal catalyst, typically nickel or palladium.[3][4][5] The accessibility of a wide range of Grignard reagents and aryl halides makes this a highly adaptable method for generating diverse biphenyl structures.[6]

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-isopropyl-4'-methylbiphenyl. The procedure is divided into two main stages: the formation of the 4-isopropylphenylmagnesium bromide Grignard reagent, followed by a nickel-catalyzed Kumada cross-coupling with 4-bromotoluene. We will delve into the causality behind key experimental choices, ensuring a thorough understanding of the protocol's intricacies for successful and reproducible execution.

Safety Precautions: A Self-Validating System for Hazard Mitigation

The Grignard reaction involves highly reactive and pyrophoric reagents, necessitating strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

Core Safety Directives:

  • Inert Atmosphere: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[7][8] All reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.

  • Solvent Hazards: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure all operations are conducted in a certified chemical fume hood, away from any potential ignition sources.

  • Exothermic Reactions: The formation of the Grignard reagent and the subsequent coupling reaction are exothermic and can proceed vigorously.[9] Proper temperature control, including the availability of an ice bath for rapid cooling, is crucial to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves, must be worn at all times.

  • Quenching: The reaction mixture must be quenched carefully at the end of the procedure by the slow, controlled addition of a proton source, typically an acidic solution, in an ice bath to manage the exothermic reaction with any unreacted Grignard reagent.

Experimental Protocols

Part 1: Synthesis of 4-isopropylphenylmagnesium bromide (Grignard Reagent)

This protocol details the in situ preparation of the Grignard reagent from 4-bromo-isopropylbenzene.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.22 g (50.0 mmol)
4-bromo-isopropylbenzeneC₉H₁₁Br199.099.95 g (50.0 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL
IodineI₂253.811 small crystalInitiator

Step-by-Step Procedure:

  • Glassware Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, is thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initiation Setup: The magnesium turnings and a single crystal of iodine are placed in the reaction flask. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the surface of the turnings.[7]

  • Reagent Preparation: A solution of 4-bromo-isopropylbenzene in 30 mL of anhydrous THF is prepared and transferred to the dropping funnel.

  • Reaction Initiation: Approximately 5 mL of the 4-bromo-isopropylbenzene solution is added to the stirring magnesium turnings. The reaction is initiated when the characteristic brown color of the iodine disappears, and the solution becomes cloudy with gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Reagent Formation: Once the reaction has initiated, the remaining 4-bromo-isopropylbenzene solution is added dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux without external heating.

  • Completion and Cooling: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the 4-isopropylphenylmagnesium bromide Grignard reagent, which should be used immediately in the next step.

Part 2: Nickel-Catalyzed Cross-Coupling for 4-isopropyl-4'-methylbiphenyl Synthesis

This protocol describes the Kumada cross-coupling of the prepared Grignard reagent with 4-bromotoluene.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-isopropylphenylmagnesium bromideC₉H₁₁BrMg~223.40~50.0 mmol (from Part 1)In THF solution
4-bromotolueneC₇H₇Br171.048.55 g (50.0 mmol)
Nickel(II) chlorideNiCl₂129.600.32 g (2.5 mmol, 5 mol%)Catalyst
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL
1 M Hydrochloric AcidHCl36.46~50 mLFor quenching
Diethyl Ether(C₂H₅)₂O74.12150 mLFor extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mLFor washing
BrineNaCl (aq)58.4450 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying

Step-by-Step Procedure:

  • Catalyst and Substrate Setup: In a separate 500 mL three-necked round-bottom flask under a nitrogen atmosphere, nickel(II) chloride and 4-bromotoluene are dissolved in 50 mL of anhydrous THF. The mixture is stirred to ensure homogeneity.

  • Coupling Reaction: The freshly prepared 4-isopropylphenylmagnesium bromide solution from Part 1 is transferred via a cannula to the dropping funnel of the second reaction setup. The Grignard solution is then added dropwise to the stirred solution of 4-bromotoluene and nickel(II) chloride at room temperature over approximately 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting materials.

  • Reaction Quenching: Upon completion, the reaction flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid. This will neutralize any unreacted Grignard reagent and dissolve the magnesium salts.

  • Workup and Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-isopropyl-4'-methylbiphenyl.

Purification Protocol

The crude product will likely contain the desired 4-isopropyl-4'-methylbiphenyl, along with homocoupled byproducts such as 4,4'-diisopropylbiphenyl and 4,4'-dimethylbiphenyl. Purification is typically achieved through a combination of column chromatography and recrystallization.

Column Chromatography
  • Stationary Phase: Silica gel is a suitable adsorbent for the separation of nonpolar aromatic compounds.[10][11]

  • Mobile Phase: A nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, should be used.[12][13] The optimal solvent system can be determined by preliminary TLC analysis.

  • Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto a pre-packed silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected. The fractions are analyzed by TLC to identify those containing the pure product.

Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14][15] For nonpolar compounds like 4-isopropyl-4'-methylbiphenyl, solvents such as ethanol, methanol, or a mixed solvent system like ethanol/water can be effective.

  • Procedure: The fractions from column chromatography containing the purified product are combined and the solvent is evaporated. The resulting solid is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[16] The pure crystals of 4-isopropyl-4'-methylbiphenyl are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

Expected Yield and Product Characteristics:

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Physical Appearance
4-isopropyl-4'-methylbiphenylC₁₆H₁₈210.3210.52White to off-white solid

Visualizing the Workflow

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_coupling Part 2: Kumada Cross-Coupling cluster_purification Purification start_prep Oven-dried Glassware reagents_prep Mg turnings, I₂ crystal start_prep->reagents_prep Add initiation Initiate Reaction reagents_prep->initiation Add ~10% of aryl bromide solution solution_prep 4-bromo-isopropylbenzene in anhydrous THF solution_prep->initiation addition_prep Dropwise Addition initiation->addition_prep Maintain reflux completion_prep Stir and Cool addition_prep->completion_prep 1 hr stir grignard_reagent 4-isopropylphenylmagnesium bromide solution completion_prep->grignard_reagent addition_coupling Dropwise addition of Grignard Reagent grignard_reagent->addition_coupling start_coupling Catalyst & Substrate (NiCl₂, 4-bromotoluene in THF) start_coupling->addition_coupling reaction Stir 12-24h at RT addition_coupling->reaction quench Quench with 1M HCl reaction->quench workup Extraction with Et₂O quench->workup dry_conc Dry and Concentrate workup->dry_conc crude_product Crude 4-isopropyl-4'-methylbiphenyl dry_conc->crude_product column_chrom Column Chromatography (Silica gel, Hexanes) crude_product->column_chrom recrystallization Recrystallization (e.g., Ethanol) column_chrom->recrystallization final_product Pure 4-isopropyl-4'-methylbiphenyl recrystallization->final_product

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 4'-Isopropyl-4-methylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of heavily alkylated aromatic systems, such as 4'-isopropyl-4-methylbiphenyl, presents unique thermodynamic challenges in drug development and materials science. Unlike unsubstituted biphenyls, the presence of bulky alkyl groups disrupts highly ordered π-π stacking, significantly lowering the compound's melting point and increasing its lipophilicity. This Application Note details the mechanistic rationale and step-by-step protocols for selecting optimal recrystallization solvents to achieve >99% purity, while mitigating common phase-separation pitfalls such as "oiling out."

Chemical Context & Thermodynamic Principles

Recrystallization is fundamentally a thermodynamic purification technique, distinct from simple precipitation. It relies on the reversible dissolution and highly ordered re-assembly of a crystal lattice, leaving impurities dissolved in the mother liquor[1]. The success of this technique hinges on establishing a steep solubility-temperature gradient: the solute must be highly soluble at the solvent's boiling point and nearly insoluble at low temperatures.

For 4'-isopropyl-4-methylbiphenyl, the dual alkylation (isopropyl and methyl groups) renders the molecule exceptionally hydrophobic. Consequently, non-polar solvents like hexane or toluene dissolve the compound too readily even at room temperature, failing to provide the necessary thermodynamic gradient. Instead, polar protic solvents, particularly short-chain alcohols, are required[2].

The Causality of Solvent Action: The hydroxyl group of an alcohol creates an unfavorable polar environment at room temperature, forcing the non-polar biphenyl out of solution. Upon heating, increased kinetic energy overcomes these unfavorable solvent-solute interactions, allowing complete dissolution. This dynamic creates the ideal conditions for high-recovery crystallization.

Solvent System Screening & Quantitative Selection

Selecting the correct solvent requires balancing polarity, boiling point, and the solute's melting point. Table 1 summarizes the thermodynamic profiling of standard solvent candidates for alkylated biphenyls.

Table 1: Thermodynamic and Solubility Profiling of Candidate Solvents for Alkylated Biphenyls

Solvent SystemBoiling Point (°C)Polarity IndexEst. Solubility at 25°CEst. Solubility at BPSuitability / Mechanistic Rationale
Hexane 690.1Very HighVery HighPoor. No temperature gradient; product remains dissolved due to "like-dissolves-like" affinity.
Toluene 1102.4HighVery HighPoor. Strong π-π interactions prevent crystallization at room temperature.
Absolute Ethanol 785.2LowHighExcellent. Steep gradient; standard primary solvent for biphenyl derivatives.
Isopropanol (IPA) 823.9ModerateVery HighGood. Slightly less polar than ethanol; requires strict cooling (0°C) to maximize yield.
Ethanol/Water (80:20) ~80>5.2Very LowModerateExcellent. Co-solvent system forces precipitation of highly lipophilic compounds.

Based on these thermodynamic profiles, Absolute Ethanol and an Ethanol/Water mixed system emerge as the optimal choices for purifying 4'-isopropyl-4-methylbiphenyl[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

This protocol is ideal for crude mixtures with moderate impurity profiles.

  • Initial Dissolution: Place the crude 4'-isopropyl-4-methylbiphenyl in an Erlenmeyer flask. Add a boiling stone to prevent superheating.

  • Solvent Addition: Add absolute ethanol dropwise while heating the flask on a hot plate to a gentle reflux.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is supersaturated upon cooling, maximizing the final yield[3].

  • Hot Filtration (Optional): If insoluble particulates or colored impurities are present, add 1-2% (w/w) activated charcoal, swirl for 5 minutes, and filter rapidly through a fluted filter paper in a pre-heated funnel.

    • Causality: Activated charcoal adsorbs high-molecular-weight colored impurities. The funnel must be pre-heated to prevent premature crystallization in the stem[4].

  • Controlled Cooling: Remove the flask from the heat source, cover with a watch glass, and allow it to cool undisturbed to room temperature.

    • Causality: Slow, undisturbed cooling promotes the growth of large, pure crystals by allowing impurities time to remain in the bulk solution rather than being trapped in a rapidly forming lattice.

  • Ice Bath Incubation: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 15 minutes.

    • Causality: This forces the remaining dissolved solute out of solution, maximizing the percent recovery.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.

    • Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified product.

  • Drying: Maintain the vacuum for 10 minutes, then transfer the crystals to a vacuum desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is utilized when the compound is too soluble in pure ethanol at room temperature, resulting in low recovery yields.

  • Primary Dissolution: Dissolve the crude compound in a minimal amount of boiling absolute ethanol.

  • Anti-Solvent Addition: While maintaining a gentle boil, add distilled water (the anti-solvent) dropwise until the solution becomes slightly cloudy (indicating saturation).

  • Re-clarification: Add just enough boiling ethanol (1-3 drops) to turn the solution clear again.

  • Cooling & Isolation: Proceed with steps 4 through 7 from Protocol A.

    • Causality: Water acts as an anti-solvent, drastically increasing the polarity of the system and forcing the highly non-polar alkylated biphenyl to crystallize out of solution as it cools[3].

Workflow Visualization

RecrystallizationWorkflow Start Crude 4'-Isopropyl-4-methylbiphenyl SolventSelect Select Solvent System (e.g., Absolute Ethanol) Start->SolventSelect Dissolution Hot Dissolution (Heat to boiling, minimal solvent) SolventSelect->Dissolution HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFiltration->Cooling Check Crystal Formation? Cooling->Check Oiling Oiling Out Detected (Reheat, add seed crystal) Check->Oiling No / Oil Isolation Vacuum Filtration & Cold Solvent Wash Check->Isolation Yes Oiling->Cooling Adjusted Drying Vacuum Drying (Constant Weight) Isolation->Drying QC QC: Melting Point & HPLC Drying->QC

Figure 1: Decision-tree workflow for the recrystallization of alkylated biphenyls.

Troubleshooting: Mitigating "Oiling Out"

Alkylated biphenyls are notoriously prone to "oiling out"[3]. This phenomenon occurs when the temperature of the cooling solution drops below the melting point of the solute before the solution reaches saturation. Because 4'-isopropyl-4-methylbiphenyl has a depressed melting point due to steric hindrance from the isopropyl group, it is highly susceptible to separating as a liquid phase (an oil) rather than a solid crystal.

Mechanistic Causality: The kinetic barrier to forming a highly ordered crystal lattice is higher than the barrier to forming a disordered liquid phase when the ambient temperature exceeds the melting point of the solute in the solvent mixture.

Corrective Actions:

  • Lower the Saturation Temperature: Reheat the mixture until the oil dissolves, then add a small amount of additional primary solvent (ethanol). This lowers the saturation temperature so that the compound remains dissolved until the temperature drops below its melting point[4].

  • Seeding: Introduce a pure seed crystal of 4'-isopropyl-4-methylbiphenyl at the exact cloud point. This provides a physical nucleation site, lowering the activation energy required for crystal lattice formation and bypassing the liquid-phase separation[4].

Quality Control & Validation (Self-Validating System)

Every recrystallization protocol must be treated as a self-validating system. To confirm the success of the purification:

  • Yield Calculation: Weigh the dried crystals to calculate percent recovery. A yield of 65-85% is typical; yields >100% indicate trapped solvent[3].

  • Melting Point Analysis: Determine the melting point of the dried crystals. A sharp melting point range (< 1.5 °C) validates the removal of impurities and the successful formation of a uniform crystal lattice. If the range is broad or depressed, residual solvent or co-crystallized impurities remain, necessitating a secondary recrystallization cycle[1].

References

  • University of Illinois Urbana-Champaign (UIUC) Department of Chemistry. "Recrystallization and Crystallization." UIUC. Available at:[Link]

  • University of Missouri-Kansas City (UMKC) Department of Chemistry. "Crystallization: Recrystallization of Naphthalene and Biphenyl from an Ethanol/Water Solvent Pair." UMKC. Available at:[Link]

  • Google Patents. "Process for purifying biphenyl" (CN101045670A). Google Patents.
  • Adil, M. "Synthesis and nuclear magnetic resonance spectra of benzidines and some derivatives." Royal Holloway, University of London. Available at:[Link]

Sources

Application Note: High-Yield Synthesis of 4'-Isopropyl-4-methyl-biphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The biaryl scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in liquid crystals, ligands, and bioactive molecules.[1] This application note details the synthesis of 4'-Isopropyl-4-methyl-biphenyl (CAS: 7291-01-2) utilizing a robust Suzuki-Miyaura cross-coupling protocol.

While many coupling methods exist, the Suzuki-Miyaura reaction is selected here for its high tolerance of functional groups, mild reaction conditions, and the stability of the boronic acid precursor. This guide provides a self-validating protocol designed for reproducibility, emphasizing the mechanistic causality behind solvent selection, base strength, and catalyst activity.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-C1' bond. The synthetic strategy employs 4-isopropylphenylboronic acid as the nucleophilic partner and 4-bromotoluene as the electrophilic partner.

  • Nucleophile: 4-Isopropylphenylboronic acid (Air-stable solid).

  • Electrophile: 4-Bromotoluene (Preferred over iodotoluene for cost-efficiency and sufficient reactivity).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2]

Reaction Mechanism

Understanding the catalytic cycle is critical for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[2][3]

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 4-bromotoluene.

  • Activation/Transmetallation: The base (carbonate) activates the boronic acid, forming a boronate species that transfers the aryl group to the Palladium center.

  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.[2][3][4]

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + 4-Bromotoluene PdII_ArX Ar-Pd(II)-Br OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet + 4-Isopropylphenylboronic acid PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 4'-Isopropyl-4-methyl-biphenyl RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Note the critical role of the base in facilitating transmetallation.

Experimental Protocol

Materials & Reagents

To ensure stoichiometry and yield, precise measurements are required.

ReagentMW ( g/mol )Equiv.[5]Amount (mmol)Mass/VolRole
4-Bromotoluene 171.041.05.0855 mgElectrophile
4-Isopropylphenylboronic acid 164.011.26.0984 mgNucleophile
Pd(PPh₃)₄ 1155.560.030.15173 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.212.010.01.38 gBase
Toluene ---20 mLSolvent (Organic)
Ethanol ---5 mLCo-solvent
Deionized Water ---5 mLSolvent (Aqueous)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Why: Pd(0) catalysts are sensitive to oxidation. Oxygen can lead to homocoupling of the boronic acid or catalyst deactivation (formation of "palladium black").

  • Action: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle. Flame-dry the flask under vacuum if strictly anhydrous conditions are desired (though Suzuki is water-tolerant, oxygen exclusion is key).

Step 2: Solvent Degassing

  • Protocol: In a separate flask, combine Toluene (20 mL), Ethanol (5 mL), and Water (5 mL). Sparge the mixture with nitrogen gas for 15-20 minutes.

  • Expert Insight: The Toluene/Ethanol/Water mix is a "universal" Suzuki solvent system. Toluene dissolves the reactants; water dissolves the inorganic base; ethanol acts as a phase-transfer bridge, increasing the interfacial surface area for the reaction.

Step 3: Reagent Addition

  • Add 4-Bromotoluene (855 mg), 4-Isopropylphenylboronic acid (984 mg), and K₂CO₃ (1.38 g) to the reaction flask.

  • Add the degassed solvent mixture via syringe.[2]

  • Catalyst Addition: Briefly remove the septum to add Pd(PPh₃)₄ (173 mg) quickly. Note: The solution typically turns yellow/orange.

Step 4: Reaction

  • Heat the mixture to reflux (approx. 90°C external oil bath) with vigorous stirring.

  • Time: 4–12 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6 in Hexanes) should disappear. The product will appear as a highly fluorescent spot under UV (254 nm).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid/oil.

Step 6: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 100% Hexanes (The product is non-polar).

  • Yield Expectation: 85–95% (White crystalline solid).

Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge 20 min) Start->Degas Mix Combine Reactants & Catalyst in Flask Degas->Mix Reflux Reflux at 90°C (4-12 Hours) Mix->Reflux TLC TLC Check (Disappearance of Bromide) Reflux->TLC TLC->Reflux Incomplete Workup Extraction: EtOAc / Water / Brine TLC->Workup Complete Purify Column Chromatography (100% Hexanes) Workup->Purify End Pure Product (White Solid) Purify->End

Figure 2: Operational flowchart for the synthesis of 4'-Isopropyl-4-methyl-biphenyl.

Characterization & Validation

The identity of the product must be confirmed via NMR spectroscopy.

Expected Data for 4'-Isopropyl-4-methyl-biphenyl:

  • Physical State: White crystalline solid or colorless oil (Melting point approx. 45-50°C, dependent on purity).

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.50 – 7.45 (m, 4H): Overlapping signals from the internal protons of both phenyl rings (ortho to the biaryl bond).

    • δ 7.29 (d, J = 8.0 Hz, 2H): Protons ortho to the isopropyl group.

    • δ 7.24 (d, J = 8.0 Hz, 2H): Protons ortho to the methyl group.

    • δ 2.96 (sept, J = 6.9 Hz, 1H): Methine proton of the isopropyl group (-CH (CH₃)₂).

    • δ 2.40 (s, 3H): Methyl group (-CH ₃).

    • δ 1.30 (d, J = 6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH(CH ₃)₂).

Expert Insights & Troubleshooting

Catalyst Deactivation ("Palladium Black")

If the reaction mixture turns black immediately upon heating and conversion is low, the catalyst has precipitated as bulk Pd(0).

  • Cause: Insufficient ligand stabilization or oxygen presence.

  • Fix: Ensure rigorous degassing. If problem persists, add slightly more ligand (PPh₃, 1-2 mol%) or switch to a more stable pre-catalyst like Pd(dppf)Cl₂ .

Homocoupling

If you observe a byproduct with a mass corresponding to the dimer of the boronic acid (4,4'-diisopropylbiphenyl):

  • Cause: Oxidative homocoupling usually driven by Oxygen.

  • Fix: Degas solvents more thoroughly. Ensure the boronic acid is added last or slowly if the problem is severe (rare for this specific substrate).

Base Selection

While K₂CO₃ is standard, sterically hindered substrates may require stronger bases like K₃PO₄ or Ba(OH)₂. For this specific unhindered molecule, K₂CO₃ provides the best balance of activity and functional group tolerance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.

  • PubChem Compound Summary. 4'-Isopropyl-4-methylbiphenyl (Data and Properties).

Sources

Application Note: Determining Phase Transition Temperatures of Biphenyls using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phase Transitions in Biphenyls

Biphenyls and their derivatives are a class of organic compounds with significant applications in pharmaceuticals, heat transfer fluids, and as intermediates in chemical synthesis. Their thermal properties, particularly phase transition temperatures, are critical quality attributes that influence their stability, solubility, bioavailability, and processability.[1][2] For drug development professionals, understanding the polymorphic forms and their transition temperatures is mandated by regulatory bodies like the ICH to ensure product consistency and performance.[3][4][5][6][7]

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[2][8][9][10][11] It is an indispensable tool for characterizing the melting point, crystallization, glass transitions, and polymorphism of biphenyl compounds.[1][12][13] This application note provides a comprehensive guide and detailed protocols for accurately determining the phase transition temperatures of biphenyls using DSC.

The Principle of Differential Scanning Calorimetry (DSC)

DSC operates by measuring the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.[9][10][11] When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat.[9][14] This results in a temperature difference between the sample and the reference, which is detected by the instrument and recorded as a peak on a thermogram. The area under the peak is proportional to the enthalpy change of the transition, while the temperature at which the peak occurs provides the transition temperature.

Experimental Workflow for DSC Analysis of Biphenyls

A systematic approach is crucial for obtaining reliable and reproducible DSC data. The workflow encompasses instrument calibration, sample preparation, experimental setup, and data analysis.

DSC Workflow for Biphenyl Analysis Figure 1: Experimental Workflow cluster_prep Pre-Analysis cluster_run DSC Measurement cluster_post Post-Analysis Calibrate Instrument Calibration Prepare Sample Preparation Calibrate->Prepare Ensures accuracy Load Sample Loading Prepare->Load Crucial for good data Program Method Programming Load->Program Run Execute DSC Run Program->Run Analyze Data Analysis & Interpretation Run->Analyze Generates thermogram Report Reporting Analyze->Report

Caption: A schematic overview of the key stages involved in the DSC analysis of biphenyl compounds.

Detailed Protocols

Instrument Calibration

Accurate calibration of the DSC instrument is a prerequisite for reliable measurements. This should be performed regularly using certified reference materials (e.g., indium, tin) to calibrate for temperature and enthalpy.

Protocol:

  • Select Reference Material: Choose a certified reference material with a known melting point and enthalpy of fusion in the temperature range of interest for biphenyls (e.g., Indium: m.p. 156.6 °C, ΔHfus = 28.45 J/g).

  • Sample Preparation: Weigh 2-5 mg of the reference material into a standard aluminum DSC pan and seal it.[15]

  • DSC Method:

    • Initial Temperature: Start at a temperature at least 20 °C below the expected melting point of the reference material.

    • Heating Rate: Use a heating rate of 10 °C/min.[15]

    • Final Temperature: End at a temperature at least 20 °C above the melting point.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Run and Analyze: Perform the DSC run and determine the onset temperature of the melting peak and the enthalpy of fusion.

  • Calibration Adjustment: Compare the experimental values with the certified values and adjust the instrument's calibration parameters as necessary.

Sample Preparation for Biphenyls

Proper sample preparation is critical to obtaining high-quality DSC data.[15][16][17]

Protocol:

  • Sample Weighing: Accurately weigh 2-5 mg of the biphenyl sample into a clean aluminum DSC pan using a microbalance.[15][18] For powdered samples, ensure a representative sample is taken.

  • Pan Selection: Standard aluminum pans are generally suitable for biphenyls.[19] If the sample is volatile or may sublime, use hermetically sealed pans to prevent mass loss during the experiment.

  • Encapsulation: Place a lid on the pan and crimp it securely using a sample press.[16] Ensure the bottom of the pan remains flat and is not deformed.[19][20]

  • Reference Pan: Prepare an empty, sealed pan of the same type to be used as the reference.[20]

Causality Behind Experimental Choices:

  • Sample Mass: A small sample mass (2-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.[20]

  • Pan Type: The choice between standard and hermetically sealed pans depends on the volatility of the biphenyl derivative. Mass loss during a run can lead to inaccurate enthalpy values.

  • Flat Pan Bottom: A flat pan ensures good thermal contact with the DSC sensor, which is essential for accurate heat flow measurements.[19][20]

DSC Method for Biphenyl Analysis

The following is a general-purpose method suitable for screening and characterizing the phase transitions of most biphenyls.

Protocol:

  • Temperature Program:

    • Equilibration: Equilibrate the sample at a starting temperature, for example, 25 °C.[15]

    • Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the expected final transition.[15] For an initial screening of an unknown biphenyl, a wider range (e.g., 25 °C to 300 °C) may be used.

    • Isothermal Hold: Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization behavior.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first. This is crucial for observing transitions in a controlled thermal history and can reveal information about polymorphism and glass transitions.

  • Atmosphere: Use an inert nitrogen purge gas at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample at elevated temperatures.

Causality Behind Experimental Choices:

  • Heating Rate: A heating rate of 10 °C/min is a good starting point as it offers a balance between sensitivity and resolution. Slower rates can improve resolution but decrease sensitivity, while faster rates can have the opposite effect.[21]

  • Heat-Cool-Heat Cycle: The initial heating scan reveals the thermal properties of the sample as received. The cooling and second heating scans provide information on the material's behavior after its initial thermal history has been erased, which is important for studying polymorphism.[22]

Data Analysis and Interpretation

The output from a DSC experiment is a thermogram, which plots heat flow against temperature.

  • Melting Point (Tm): This is an endothermic event and appears as a peak on the thermogram. The melting point is typically reported as the onset temperature of the peak.

  • Crystallization Temperature (Tc): This is an exothermic event observed during the cooling scan, representing the temperature at which the material solidifies.

  • Glass Transition Temperature (Tg): This is a reversible transition in amorphous materials and appears as a step change in the baseline of the thermogram.

  • Polymorphic Transitions: Different crystalline forms (polymorphs) of a substance may have different melting points and can sometimes interconvert upon heating. This may be observed as multiple melting peaks or an exothermic recrystallization event followed by melting at a higher temperature.

Typical Phase Transition Data for Biphenyls

The following table summarizes the typical melting points for biphenyl and some of its derivatives. This data can serve as a reference for researchers.

CompoundCAS NumberMelting Point (°C)
Biphenyl92-52-469-71[23][24][25]
4-Bromobiphenyl92-66-089-91
4,4'-Biphenol92-88-6278-282
2-Phenylphenol90-43-756-58

Conclusion

Differential Scanning Calorimetry is a fundamental technique for the thermal characterization of biphenyls. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can obtain accurate and reproducible data on phase transition temperatures. This information is crucial for ensuring the quality, stability, and performance of biphenyl-containing products. Adherence to proper instrument calibration, sample preparation, and method development is paramount for achieving trustworthy results.

References

  • NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]

  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Labcompare. (n.d.). DSC Sample Preparation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A Specifications: An Implementation Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

  • U.S. Pharmacopeia. (2014, June 27). <891> Thermal Analysis. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q6A Specifications by Chandra Mohan. Retrieved from [Link]

  • USP-NF. (n.d.). <891> Thermal Analysis. Retrieved from [Link]

  • Linseis. (n.d.). Phase change analysis with DSC. Retrieved from [Link]

  • Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409.
  • Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]

  • Scribd. (n.d.). Usp-Nf 891 Thermal Analysis. Retrieved from [Link]

  • Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

  • Unknown. (n.d.). DSC (Differential Scanning Calorimetry). Retrieved from [Link]

  • Pollack, K. A., & Wang, P. (2017, February 12). Standard Operating Procedure for the Mettler Toledo DSC 822e.
  • TA Instruments. (n.d.). TA Instruments RS-DSC (Rapid Screening DSC). Retrieved from [Link]

  • Unknown. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • TA Instruments. (n.d.). Application Notes. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM E1461-11 - Standard Test Method for Thermal Diffusivity by the Flash Method. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veepra. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • LabX. (2025, July 30). Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). Nano DSC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). TA Instruments Materials Science. Retrieved from [Link]

  • TA Instruments. (n.d.). Applications Notes Library. Retrieved from [Link]

  • MDPI. (2022, November 24). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • arXiv. (n.d.). An approximate cooperativity analysis by DSC of phase transitions of DPPC-DOCNa. Retrieved from [Link]

  • ASTM International. (2013, October 15). E1461 − 13 - Standard Test Method for Thermal Diffusivity by the Flash Method. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM E1461-92 - Standard Test Method for Thermal Diffusivity of Solids by the Flash Method. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • TA Instruments. (n.d.). THERMAL CONDUCTIVITY AND THERMAL DIFFUSIVITY. Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM E1461 Standard Test Method for Thermal Diffusion by Flash Method. Retrieved from [Link]

  • ResearchGate. (2016, December 23). SOP for TGA-DSC Mettler (Basic). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis Premium. Retrieved from [Link]

  • ANFF-Qld. (n.d.). Thermal Analysis Excellence. Retrieved from [Link]

  • Scribd. (n.d.). Phase Transitions in DSC Analysis. Retrieved from [Link]

  • PubMed. (2006, August 24). Thermodynamics of activated phase transitions of 8CB: DSC and MC calorimetry. Retrieved from [Link]

Sources

preparation of liquid crystal mixtures using 4'-Isopropyl-4-methyl-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 4'-Isopropyl-4-methyl-biphenyl (IMB) as a functional component in nematic liquid crystal (LC) mixtures. Unlike polar mesogens (e.g., cyanobiphenyls), IMB is a non-polar dialkyl-biphenyl. Its primary utility lies in its ability to reduce rotational viscosity (


) and suppress the melting point of eutectic mixtures without introducing ionic impurities or significant dielectric anisotropy (

).

This guide addresses the specific challenges of formulating with IMB, including its tendency toward crystallization and the necessity of determining its "Virtual Clearing Point" (


) via extrapolation methods.

Compound Profile & Pre-Formulation Analysis

Before formulation, the physical parameters of the specific batch of IMB must be established. As a dialkyl derivative, IMB typically exhibits a narrow mesophase or monotropic behavior (where the liquid crystal phase only appears upon cooling below the melting point).

Key Physicochemical Characteristics:

Parameter Typical Value / Behavior Impact on Mixture
Core Structure Biphenyl (Rigid) Provides mesogenic stability.

| Terminal Groups | Methyl / Isopropyl | Short chains reduce viscosity but lower


. |
| Dielectric Anisotropy (

)
|

(Neutral) | Dilutes the

of the host; good for Active Matrix (TFT) stability. | | Viscosity (

)
| Ultra-Low | Crucial for improving response time (

). | | Phase Behavior | Likely Monotropic/Low

| Requires eutectic calculation to prevent crystallization at -20°C. |

Theoretical Framework: Eutectic Engineering

To create a stable mixture, we rely on the Schröder-Van Laar equation . This equation predicts the depression of the melting point (


) when a component is added to a host mixture.


Where:

  • 
    : Mole fraction of component 
    
    
    
    (IMB).
  • 
    : Enthalpy of fusion of pure IMB (determined via DSC).
    
  • 
    : Melting point of pure IMB (Kelvin).
    
  • 
    : Gas constant.[1][2]
    

Strategic Insight: Because IMB has short alkyl chains, it often possesses a relatively high enthalpy of fusion (


). This makes it a potent melting point depressant, but it also means the solubility limit at low temperatures (e.g., -20°C or -40°C) is strict. Exceeding the eutectic concentration will lead to crystallization (blooming).

Protocol A: Preparation of the Host/Guest System

Objective: To formulate a homogeneous mixture of IMB (Guest) in a standard Nematic Host (e.g., E7, ZLI-4792, or a proprietary base mixture) to evaluate miscibility and virtual properties.

Materials:

  • Guest: 4'-Isopropyl-4-methyl-biphenyl (>99.5% purity, HPLC grade).

  • Host: Standard Nematic Mixture (known

    
     and 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene (Spectroscopic grade) - Optional for solvent-mixing method.

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Vacuum Oven, Centrifuge.

Workflow Diagram (Formulation Logic):

FormulationWorkflow Start Start: Define Target Concentration (e.g., 5%, 10%, 15% w/w) Weigh Gravimetric Weighing (Precision +/- 0.05 mg) Start->Weigh MixMethod Select Mixing Method Weigh->MixMethod ThermalMix Thermal Mixing (Heat to T > T_NI + 10°C) MixMethod->ThermalMix Standard SolventMix Solvent Mixing (Dissolve in DCM -> Evaporate) MixMethod->SolventMix High Homogeneity Degas Degassing (Vacuum 10^-2 mbar, 2h) ThermalMix->Degas SolventMix->Degas Anneal Thermal Annealing (Cycle -20°C to Isotropic) Degas->Anneal QC Quality Control (Check for Crystallization) Anneal->QC

Figure 1: Decision tree for the formulation of LC mixtures involving alkyl-biphenyl components.

Step-by-Step Procedure:

  • Weighing: Into a pre-cleaned amber glass vial, weigh the Host mixture followed by the IMB.

    • Note: Always weigh the liquid host first to prevent the solid IMB from sticking to the glass walls, ensuring accurate concentration calculations.

  • Homogenization (Thermal Method):

    • Seal the vial with a Teflon-lined cap.

    • Heat the vial on a hot plate to 10°C above the clearing point (

      
      ) of the host.
      
    • Vortex vigorously for 2 minutes while in the isotropic phase.

    • Scientific Integrity: Mixing in the nematic phase is inefficient due to high viscosity. The mixture must be isotropic.

  • Degassing (Critical Step):

    • Dissolved gases (N₂, O₂) act as impurities and can nucleate bubbles in LC cells.

    • Place the open vial in a vacuum oven at 40°C. Apply rough vacuum (10 mbar) for 30 minutes, then high vacuum (

      
       mbar) for 1 hour.
      
  • Annealing:

    • Allow the mixture to cool slowly to room temperature.

    • Store at -20°C for 24 hours to verify phase stability. If crystals appear, the concentration of IMB exceeds the solubility limit at that temperature.

Protocol B: Characterization & Extrapolation

Since IMB may not exhibit a stable nematic phase on its own (or has a very low one), we determine its properties by extrapolating from the mixture data.

Experimental Setup:

  • DSC (Differential Scanning Calorimetry):

    • Cool to -50°C, heat at 5°C/min to Isotropic.

    • Record the peak transition temperature (

      
      ).
      
  • POM (Polarized Optical Microscopy):

    • Verify the texture (Schlieren texture confirms Nematic phase).

    • Check for "oil separation" (immiscibility).

The Extrapolation Method: To find the virtual clearing point of pure IMB (


), prepare mixtures at concentrations 

. Plot

against concentration

.


Rearranging for the unknown:



Extrapolation Logic Diagram:

ExtrapolationLogic Data Measure T_NI of Mix 1 (10%), Mix 2 (20%) Linearity Check Linearity (Does T_NI drop linearly?) Data->Linearity Calc Calculate Virtual T_NI (Extrapolate to 100%) Linearity->Calc Yes NonLinear Non-Linear Behavior (Indicates Smectic Induction) Linearity->NonLinear No

Figure 2: Logic flow for determining virtual parameters of non-enantiotropic mesogens.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Crystallization at -20°C Concentration > Eutectic PointReduce IMB concentration; Add a third component (e.g., a terphenyl) to increase entropy of mixing.
Non-linear

drop
Smectic Phase InductionCheck POM for Focal Conic textures. Alkyl-biphenyls can induce Smectic phases when mixed with certain esters.
Low Voltage Holding Ratio (VHR) Ionic ContaminationIMB synthesis often uses

(Friedel-Crafts). Ensure the material is passed through a Silica/Alumina column before weighing.

References

  • Schröder, I. (1893). Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur. Zeitschrift für Physikalische Chemie, 11U, 449-465.

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[3] (Standard text for POM texture identification).

  • Haller, I. (1975). Thermodynamic and Static Properties of Liquid Crystals. Progress in Solid State Chemistry, 10, 103-118. (Foundational paper on the extrapolation method for virtual properties).

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH. (Reference for alkyl-biphenyl properties).
  • PubChem Compound Summary. (2025). 4'-Isopropyl-4-methylbiphenyl. National Center for Biotechnology Information.

Note: This protocol assumes access to standard LC characterization equipment. Always consult the Safety Data Sheet (SDS) for 4'-Isopropyl-4-methyl-biphenyl before handling, as biphenyl derivatives can be skin irritants.

Sources

Troubleshooting & Optimization

preventing homocoupling byproducts in 4'-Isopropyl-4-methyl-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Homocoupling in 4'-Isopropyl-4-methyl-biphenyl Synthesis Ticket ID: SUZUKI-ISO-442 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Interface: Identify Your Impurity

Before adjusting your parameters, we must identify which homocoupling pathway is active.[1] In the synthesis of 4'-Isopropyl-4-methyl-biphenyl (Product C ), you are coupling 4-methylphenylboronic acid (Reagent A ) with 1-bromo-4-isopropylbenzene (Reagent B ).

Use the decision matrix below to route your troubleshooting:

DiagnosticFlowchart Start Identify Major Impurity by GC/LC-MS ImpurityA Dimer A-A Detected (4,4'-Dimethylbiphenyl) Start->ImpurityA m/z = 182.2 ImpurityB Dimer B-B Detected (4,4'-Diisopropylbiphenyl) Start->ImpurityB m/z = 238.3 CauseA1 Diagnosis: Oxidative Homocoupling Cause: Dissolved Oxygen or Pd(II) Precatalyst ImpurityA->CauseA1 CauseB1 Diagnosis: Reductive Homocoupling Cause: Ligand Scrambling / Slow Transmetallation ImpurityB->CauseB1 ActionA Action: Review Degassing & Switch to Pd(0) Source CauseA1->ActionA ActionB Action: Switch to Bulky Ligands (e.g., SPhos, XPhos) CauseB1->ActionB

Figure 1: Diagnostic logic for distinguishing between oxidative (boronic acid) and reductive (halide) homocoupling pathways.

Technical Deep Dive: The Oxygen Problem (Type A Dimer)

The Issue: You observe significant amounts of 4,4'-dimethylbiphenyl . The Mechanism: This is Oxidative Homocoupling .[1] It occurs via two primary vectors:[1][2]

  • Oxygen-Driven: Dissolved

    
     re-oxidizes Pd(0) to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid.[1]
    
  • Precatalyst-Driven: If you use a Pd(II) source (e.g.,

    
     or 
    
    
    
    ) without a reductant, the initial reduction of Pd(II) to Pd(0) consumes 2 equivalents of your boronic acid, generating the homodimer stoichiometrically [1].[1]
Troubleshooting Protocol A
VariableStandard Practice (Risk)Optimized Protocol (Solution)
Atmosphere Balloon of ArgonActive Sparging: Bubble Argon through the solvent for 15-20 mins before adding catalyst. Balloons only maintain pressure; they do not remove dissolved

efficiently.[1]
Catalyst

or

Use Pd(0) or Pre-reduced Pd(II): Switch to

or

. If you must use Pd(II), add a sacrificial reductant (e.g., 2 mol% hydroquinone) or activate the catalyst with the ligand before adding the boronic acid.
Addition One-pot additionSlow Addition: Add the boronic acid solution dropwise via syringe pump over 1 hour. This keeps the concentration of Boron low relative to the Halide, statistically favoring Cross-Coupling over Homocoupling.[1]

Technical Deep Dive: The Ligand Scrambling Problem (Type B Dimer)

The Issue: You observe 4,4'-diisopropylbiphenyl . The Mechanism: This is Reductive Homocoupling (Ullmann-type). This typically happens when the Transmetallation step is slow.[1] The oxidative addition complex (


) disproportionates, exchanging ligands to form 

and

. The

species then reductively eliminates the homodimer.

Why it happens here: The isopropyl group on your bromide creates steric bulk.[1] If the catalyst ligand is not bulky enough to enforce a specific geometry, disproportionation becomes kinetically accessible.[1]

Troubleshooting Protocol B
  • Ligand Selection: Abandon simple triphenylphosphine (

    
    ).[1] You need bulky, electron-rich ligands that accelerate reductive elimination and prevent bridging halides.[1]
    
  • Recommended Ligands:

    • SPhos: Excellent for hindered biaryls.[1]

    • XPhos: The gold standard for difficult Suzuki couplings.[1]

    • P(t-Bu)3: Highly effective but air-sensitive.[1]

The "Golden Standard" Protocol

Objective: Synthesis of 4'-Isopropyl-4-methyl-biphenyl with <1% Homocoupling. Scale: 1.0 mmol (Adaptable).

Reagents
  • Aryl Halide: 1-bromo-4-isopropylbenzene (1.0 equiv)

  • Boronic Acid: 4-methylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%) (Pre-complexed ratio 1:2)
    
  • Base:

    
     (2.0 equiv) - Phosphate is milder than Carbonate and often suppresses side reactions.
    
  • Solvent: Toluene/Water (10:1 ratio) - Biphasic systems often assist in "Slow Release" of the active boronate species [2].

Step-by-Step Methodology
  • Solvent Prep (Critical): Charge the reaction vessel with Toluene and Water.[1] Insert a long needle connected to an Argon line directly into the liquid.[1] Sparge vigorously for 20 minutes.

  • Catalyst Activation: In a separate vial under Argon, mix

    
     and SPhos in a small amount of degassed toluene. Stir for 5 minutes to generate the active Pd(0)-L species (color change usually observed).
    
  • Solids Loading: Add

    
     and 1-bromo-4-isopropylbenzene to the main vessel.
    
  • Catalyst Injection: Inject the pre-formed catalyst solution.[1]

  • Controlled Initiation: Heat the mixture to 80°C.

  • Slow Addition (The "Anti-Dimer" Step): Dissolve the 4-methylphenylboronic acid in degassed toluene/alcohol (minimal volume). Draw into a syringe. Using a syringe pump, add this solution to the hot reaction mixture over 45 minutes .

    • Why? This keeps the instantaneous concentration of boronic acid low, starving the oxidative homocoupling pathway while ensuring enough is present for the cross-coupling cycle.[1]

  • Workup: Cool, separate layers, wash organic layer with brine, dry over

    
    .
    

Mechanistic Visualization

Understanding where the cycle breaks is key to prevention.[1] The diagram below illustrates the "Fork in the Trail" where homocoupling diverges from the productive cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br OxyHomo PATHWAY A: Oxidative Homocoupling (Requires O2 or Pd(II)) Pd0->OxyHomo + O2 (Re-oxidation) TransMet Transmetallation OxAdd->TransMet + Ar'-B(OH)2 / Base RedHomo PATHWAY B: Reductive Homocoupling (Ligand Scrambling) OxAdd->RedHomo Disproportionation RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Product C

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that Pathway A (Red) attacks the Pd(0) species, while Pathway B (Yellow) competes with Transmetallation.

FAQ: Frequently Asked Questions

Q: Can I just use excess boronic acid to compensate for the homocoupling? A: No. Adding excess boronic acid often accelerates homocoupling because the reaction order with respect to boronic acid is often >1 for the homocoupling pathway. Furthermore, the homocoupling byproduct (4,4'-dimethylbiphenyl) is structurally very similar to your product, making chromatographic separation difficult [3].[1]

Q: Why do you recommend SPhos over


? 
A: 

is prone to oxidation and dissociation.[1] SPhos (and other Buchwald ligands) are bulky.[1][3] This bulk prevents the formation of the bridged dimers required for ligand scrambling (Pathway B) and accelerates the final reductive elimination step, reducing the residence time of the active catalyst, giving side reactions less time to occur [4].

Q: My reaction stalls at 50% conversion. Is this homocoupling? A: Likely not. If it stalls, check for Protodeboronation .[1] The boronic acid might be hydrolyzing to toluene (losing the


 group entirely).
  • Test: Check for Toluene in your GC trace.[1]

  • Fix: Use anhydrous conditions or switch to a MIDA boronate or Trifluoroborate salt (

    
    ) for a "slow release" effect that protects the boron center [5].[1]
    

References

  • Adamo, C. et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][4] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1][4]

  • Miller, W. D. et al. (2007).[1] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Technical Support Center: Purification of 4'-Isopropyl-4-methyl-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BPH-ISO-4401
Subject: Separation of ortho- and meta- isomers from 4'-Isopropyl-4-methyl-biphenyl
Status: Open | Priority: High

Executive Summary

You are attempting to isolate the para,para-substituted isomer (4'-Isopropyl-4-methyl-biphenyl ) from a crude reaction mixture containing ortho- (e.g., 2-methyl or 2'-isopropyl) and meta- regioisomers.

The Core Challenge: Biphenyl isomers possess nearly identical boiling points, rendering standard fractional distillation ineffective for high-purity separation. However, the para-isomer possesses a significantly higher degree of symmetry and planarity compared to its ortho (twisted/steric) and meta (kinked) counterparts. This guide leverages symmetry-driven crystallization and shape-selective adsorption to achieve >99% purity.

Module 1: Diagnostic & Analytical Triage

Before attempting purification, you must accurately characterize the impurity profile. Standard C18 HPLC columns often fail to resolve these structural isomers.

Recommended Analytical Protocol
ParameterMethod A: Gas Chromatography (Preferred)Method B: HPLC (Alternative)
Column High-Polarity Phase (e.g., Polyethylene glycol or Cyanopropyl-phenyl)Why: Non-polar columns separate by boiling point (ineffective here). Polar columns separate by pi-pi interaction strength.Biphenyl or Phenyl-Hexyl Core-Shell Why: Standard C18 relies on hydrophobicity. Biphenyl phases engage in pi-pi stacking, resolving isomers based on electron density accessibility.
Carrier/Mobile Helium (1.2 mL/min)Methanol/Water (Isocratic 85:15)
Detection FID (Flame Ionization)UV at 254 nm
Expected Elution Ortho (Fastest) < Meta < Para (Slowest/Strongest Interaction)Ortho (Weakest retention) < Meta < Para

Module 2: Purification Workflows

Workflow Logic Visualization

Use this decision tree to select the correct protocol based on your crude material's purity.

PurificationLogic Start Crude Reaction Mixture Analyze Step 1: GC/HPLC Analysis Start->Analyze Decision Is Para-Isomer Content > 75%? Analyze->Decision MethodA Method A: Fractional Crystallization (Thermodynamic Control) Decision->MethodA Yes (High Purity) MethodB Method B: Zeolite Adsorption / Prep LC (Kinetic/Shape Control) Decision->MethodB No (Complex Mix) Final Final Product (>99% Purity) MethodA->Final Recycle Recycle Mother Liquor MethodA->Recycle Filtrate (Ortho/Meta rich) MethodB->MethodA Enriched Fraction

Caption: Decision matrix for selecting purification method based on initial crude purity.

Protocol A: Fractional Crystallization (The Standard)

Best for: Crude mixtures with >75% target isomer. Relies on the higher melting point of the para-isomer.

The Mechanism: The para-isomer packs efficiently into a crystal lattice due to linearity. Ortho isomers (twisted due to steric hindrance at the pivot bond) and meta isomers disrupt this packing and remain in the "mother liquor."

Step-by-Step Guide:

  • Solvent Selection:

    • Primary: Ethanol (95%) or Isopropanol (IPA).

    • Anti-solvent: Water (if needed to force precipitation).

    • Note: Avoid Benzene/Toluene as they are too good at solubilizing the impurities, leading to co-crystallization.

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimal hot solvent (near boiling) until dissolved.[1][2]

    • Critical: If the solution is colored, treat with activated charcoal for 15 mins and filter hot.

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Issue: Biphenyls often separate as an oil (liquid-liquid phase separation) before crystallizing.

    • Fix: Cool slowly to room temperature with vigorous stirring . If oil droplets form, reheat slightly until clear, add a "seed" crystal of pure product, and cool again.

    • Tip: Do not plunge directly into ice. Rapid cooling traps ortho isomers inside the para crystal lattice (inclusions).

  • Harvesting:

    • Vacuum filter the white crystalline needles.

    • Wash with ice-cold solvent (same as used for crystallization).[1]

    • Mother Liquor: The filtrate contains the ortho and meta isomers. Do not discard if yield is low; concentrate and repeat.

Protocol B: Shape-Selective Zeolite Adsorption (The Precision Tool)

Best for: Difficult separations where crystallization yields are low or isomers co-crystallize. Also used industrially for "polishing."

The Mechanism: Zeolites (specifically ZSM-5 or MFI type) have pore sizes (~5.5 Å) that perfectly accommodate the linear para-biphenyl molecule. The bulkier ortho (twisted) and meta (bent) isomers are sterically excluded from entering the pores.

ZeoliteMechanism Mixture Isomer Mixture (Para + Ortho + Meta) Zeolite ZSM-5 Zeolite (5.5 Å Pore) Mixture->Zeolite Pass through column Adsorbed Para-Isomer (Trapped inside) Zeolite->Adsorbed Linear diffusion Rejected Ortho/Meta Isomers (Excluded) Zeolite->Rejected Steric Rejection

Caption: Kinetic separation mechanism using ZSM-5 Zeolites. The linear para-isomer diffuses into pores; bulky isomers pass through.

Step-by-Step Guide:

  • Preparation:

    • Pack a glass column with activated ZSM-5 Zeolite (or Silica-Alumina with similar pore size).

    • Equilibrate with Hexane.

  • Loading:

    • Dissolve the crude mixture in minimal Hexane.

    • Load onto the column.

  • Elution:

    • Flush with Hexane.

    • Result: The ortho and meta isomers will elute first (they cannot enter the pores and travel through the void volume).

    • The para isomer is retained inside the zeolite pores.

  • Desorption (Recovery):

    • Switch solvent to a more polar/displacing solvent (e.g., Ethanol or slightly heated Toluene).

    • The para isomer will now elute as a pure fraction.

Module 3: Troubleshooting FAQs

Q: My product is "oiling out" instead of crystallizing. Why? A: This is a classic biphenyl issue. It happens when the melting point of the solvated product is lower than the temperature at which the solution becomes saturated.[1]

  • Fix 1: Add a seed crystal at the cloud point.

  • Fix 2: Use a solvent mixture (e.g., Ethanol/Water).[1] Add water dropwise to the hot ethanol solution until just turbid, then let cool. The water acts as an anti-solvent, raising the effective saturation point.

Q: GC shows a single peak, but NMR shows impurities. What's happening? A: You are likely using a non-polar GC column (like DB-1 or HP-5). Isomeric biphenyls have nearly identical boiling points.

  • Fix: Switch to a polar column (WAX or Biphenyl-phase) or run a slow temperature gradient (1°C/min) to resolve the isomers.

Q: Can I use distillation? A: Only for removing non-isomeric impurities (like solvent or starting materials). The boiling point difference between 4-methyl-4'-isopropylbiphenyl and its meta isomer is likely <2°C, making standard distillation impossible. High-vacuum fractional distillation might enrich the mixture but will not achieve >99% purity.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Recrystallization of 4-Methylbiphenyl. Retrieved from 1

  • Thermo Fisher Scientific. (2025). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Demonstrates Biphenyl column selectivity for isomers). Retrieved from 4

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from 5

  • ResearchGate. (2025). Selective Adsorption and Separation of ortho-Substituted Alkylaromatics with Microporous Aluminum Terephthalate MIL-53. Retrieved from 6

Sources

troubleshooting catalyst deactivation in methylbiphenyl cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation in Sterically Hindered Suzuki-Miyaura Coupling Ticket ID: #Pd-MBP-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ortho-Effect" Paradox

Welcome to the Advanced Catalysis Support Center. You are likely here because your synthesis of a methylbiphenyl scaffold (common in Sartan drug intermediates and liquid crystals) has stalled.

The Core Problem: Methylbiphenyl coupling combines two antagonistic factors:

  • Steric Hindrance: The ortho-methyl group creates severe steric strain, significantly slowing down the transmetallation step.

  • Catalyst Vulnerability: Because the catalytic cycle slows down, the active Pd(0) species spends more time in a resting state, making it highly susceptible to aggregation (Pd black) or oxidation.[1]

This guide moves beyond basic "add more catalyst" advice. We will diagnose the specific deactivation pathway—whether it is Ligand Oxidation , Pd Aggregation , or Substrate Decomposition (Protodeboronation) .

Diagnostic Triage: Reading the Reaction

Before altering conditions, identify the failure mode using visual and kinetic cues.

Visual Diagnostic Table
ObservationProbable CauseThe "Why" (Mechanistic Insight)
Precipitate (Black/Mirror) Pd Aggregation The ligand concentration dropped below the threshold to stabilize monomeric Pd(0). The "naked" Pd atoms formed clusters (nanoparticles) which are catalytically dead for this specific coupling.
Reaction Stalls at ~20% Ligand Oxidation Trace O₂ oxidized the phosphine ligand (e.g., SPhos → SPhos-Oxide). Phosphine oxides cannot ligate Pd effectively, leading to catalyst death.
No Product + De-boronated SM Protodeboronation The ortho-substituted boronic acid hydrolyzed faster than it could transmetallate. This is a substrate failure, not a catalyst failure.
Color Stays Pale Yellow Induction Failure If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it failed to reduce to the active Pd(0) species.

Deep Dive: The Deactivation Pathways

Pathway A: The "Black Box" of Aggregation

In methylbiphenyl synthesis, you require bulky, electron-rich ligands (like XPhos or SPhos ) to facilitate oxidative addition across the hindered bond.

  • The Trap: These bulky ligands are labile. If they dissociate to relieve steric strain, the resulting under-ligated Pd(0) is unstable.

  • The Fix: You must maintain a high local concentration of active ligand, or use a precatalyst that prevents initial dissociation.

Pathway B: Protodeboronation (The Silent Killer)

This is specific to your ortho-substituted boronic acid.

  • Mechanism: High pH and high temperature accelerate the hydrolysis of the C-B bond.

  • Symptom: You add 1.5 equivalents of boronic acid, but by hour 2, only 0.5 equivalents remain active. The catalyst is fine, but it has no fuel.

  • The Fix: Anhydrous conditions or slow addition of the base.

Visualization: The Troubleshooting Logic Flow

The following diagram maps your observation to the corrective action.

TroubleshootingFlow Start Reaction Stalled/Failed CheckVisual Visual Inspection Start->CheckVisual PdBlack Black Precipitate? CheckVisual->PdBlack YesBlack Yes: Pd Aggregation PdBlack->YesBlack Precipitate NoBlack No: Solution Clear/Brown PdBlack->NoBlack Homogeneous SmAnalysis Analyze Supernatant Deboron Found: De-boronated Arene SmAnalysis->Deboron Missing Boronic Acid StartMat Found: Unreacted Halide SmAnalysis->StartMat Catalyst Inactive Sol1 Solution: Increase Ligand/Pd Ratio or Switch to G3/G4 Precatalyst YesBlack->Sol1 NoBlack->SmAnalysis Sol2 Solution: Lower Temp, Reduce Base Strength, Add Water Slowly Deboron->Sol2 Sol3 Solution: Check O2 Leaks, Switch to Anhydrous Solvent StartMat->Sol3

Caption: Decision tree for diagnosing failure modes in sterically hindered cross-coupling reactions.

Experimental Protocols

Protocol A: The "Resurrection" Stress Test

Use this to determine if your catalyst system is robust enough for the steric demand.

Objective: Verify if catalyst death is due to instability or poisoning.

  • Setup: Prepare your standard reaction (e.g., 1.0 mmol scale).

  • Spike: At t=0, add 10 mol% of a "standard" unhindered substrate (e.g., 4-chlorotoluene) alongside your hindered methylbiphenyl reactants.

  • Monitor: Check conversion at 30 minutes.

    • Scenario A (Both convert): Catalyst is active; reaction is just slow.

    • Scenario B (Only Standard converts): Catalyst is active, but cannot handle the steric bulk of your specific substrate (Ligand mismatch).

    • Scenario C (Neither converts): Catalyst is dead on arrival (Poisoning or Oxidation).

Protocol B: Switching to Buchwald Precatalysts (G3/G4)

Recommended when Pd-black formation is the primary failure mode.

Why: In situ mixing of Pd(OAc)₂ + Phosphine often results in only 50-70% active L-Pd(0). Buchwald G3/G4 precatalysts generate the active species quantitatively upon exposure to base.

Steps:

  • Selection: Choose XPhos Pd G4 or SPhos Pd G3 .

  • Stoichiometry: Use 1-2 mol% (vs typical 5% for in situ).

  • Base Activation: These precatalysts require base to activate. Ensure your base (e.g., K₃PO₄) is finely ground if using anhydrous conditions, or add 2-5% water to the solvent (THF or Dioxane) to facilitate activation.

  • Temperature: Start at 40°C. If no reaction after 1 hour, ramp to 60°C. Note: Starting too hot can decompose the active species before it engages the substrate.

Frequently Asked Questions (FAQ)

Q: Why does my reaction work on 50mg scale but turns to black sludge at 5g? A: This is a heat transfer and concentration issue. The activation of Pd precatalysts is often exothermic. On a larger scale, local hot spots can cause rapid catalyst decomposition (Pd black) before the catalytic cycle stabilizes.

  • Fix: Dosing the base (or the catalyst) slowly over 30 minutes rather than all at once.

Q: Can I use Pd(PPh₃)₄ for methylbiphenyls? A: No. Triphenylphosphine is too sterically crowded to allow the ortho-methylbiphenyl to bind effectively, and it is not electron-rich enough to facilitate the difficult oxidative addition. You typically need dialkylbiaryl phosphines (Buchwald ligands) like SPhos or XPhos .

Q: My boronic acid is disappearing, but no product is forming. What is happening? A: You are witnessing Protodeboronation .[1][2][3] The ortho-substituent accelerates the hydrolysis of the C-B bond.

  • Fix: Switch to a MIDA boronate (slow release) or a Potassium Trifluoroborate (BF₃K) salt, which are more stable against hydrolysis than free boronic acids.

Mechanistic Visualization: The Steric Cycle

Understanding where the cycle breaks helps you choose the right fix.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Cl TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ar'-B(OH)2 + Base Protodeboronation Protodeboronation (Substrate Loss) OxAdd->Protodeboronation Slow Transmetallation allows Hydrolysis RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Ar' Deactivation Pd Black (Aggregation) TransMet->Deactivation Stalled Cycle (Ligand Dissociation) RedElim->Pd0

Caption: The catalytic cycle highlighting the Transmetallation bottleneck caused by steric hindrance.

References

  • Buchwald, S. L., et al. (2013). "G3 and G4 Buchwald Precatalysts: Highly Active and Stable Systems for Cross-Coupling." Sigma-Aldrich Technical Guide.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed mechanism of protodeboronation).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

Sources

purification of 4'-Isopropyl-4-methyl-biphenyl using activated charcoal

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 4'-Isopropyl-4-methyl-biphenyl via Activated Carbon Adsorption

Executive Summary

You are likely isolating 4'-Isopropyl-4-methyl-biphenyl (CAS: 7116-95-2) following a cross-coupling reaction (e.g., Suzuki or Kumada). While recrystallization or distillation are primary purification methods, activated charcoal (carbon) is the critical "polishing" step required to remove:

  • Trace Transition Metals: Residual Palladium (Pd) or Nickel (Ni) catalysts that cause long-term instability.

  • Colored Oligomers: High-molecular-weight conjugated byproducts (oxidized phenols or homocoupled quaterphenyls) that impart yellow/brown discoloration.

This guide provides a self-validating protocol to maximize purity without sacrificing yield.

Part 1: The Self-Validating Protocol

Principle: Activated carbon functions via physical adsorption (van der Waals forces) and chemisorption (surface functional groups). Because your target molecule is a non-polar biaryl, it will compete for adsorption sites. The key to success is thermodynamic bias: keeping the product in the mobile phase (solvent) while forcing impurities onto the stationary phase (carbon).

Workflow Diagram

PurificationWorkflow Start Crude 4'-Isopropyl-4-methyl-biphenyl SolubilityTest Step 1: Solvent Optimization (Target: High Solubility @ Hot, Stable @ Cold) Start->SolubilityTest Dissolution Step 2: Dissolution (Reflux Temperature) SolubilityTest->Dissolution Selected Solvent CarbonAdd Step 3: Carbon Addition (1-5 wt% Loading) Dissolution->CarbonAdd Fully Dissolved Contact Step 4: Contact Time (15-30 min @ Reflux) CarbonAdd->Contact Filtration Step 5: Hot Filtration (Celite Pad) Contact->Filtration Remove Carbon Crystallization Step 6: Controlled Cooling (Recrystallization) Filtration->Crystallization Clear Filtrate QC Quality Control (HPLC/Melting Point) Crystallization->QC QC->CarbonAdd Color Remains (Repeat)

Caption: Logical workflow for activated charcoal treatment, emphasizing the critical hot filtration step to prevent product loss.

Detailed Methodology

1. Solvent Selection (The "Solubility Window") Do not blindly choose a solvent. The ideal solvent must dissolve the biphenyl product completely at boiling point but allow crystallization upon cooling.

  • Recommended: Ethanol (95%) or Isopropanol.

  • Alternative: Ethyl Acetate/Heptane (if product is too soluble in alcohols).

  • Validation: Dissolve 100 mg of crude in 1 mL hot solvent. If it dissolves but crashes out on cooling, proceed.

2. Carbon Loading & Addition

  • Dosage: Start with 1-3% w/w relative to the crude mass. (e.g., 10g crude = 0.1 - 0.3g carbon).

  • Type: Use Powdered Activated Carbon (PAC) for solution phase. Acid-washed grades are preferred to minimize ash leaching.

  • Safety: Never add carbon to a boiling solution. It acts as a nucleation site and will cause violent eruption (bumping). Cool the solution slightly below boiling, add carbon, then reheat.

3. The Contact Phase

  • Reflux the mixture for 15–30 minutes .

  • Mechanism:[1][2][3] Heat reduces the viscosity of the solvent, increasing diffusion rates into the carbon mesopores where large colored impurities are trapped.

4. Hot Filtration (The Critical Step)

  • Prepare a filter funnel with a pad of Diatomaceous Earth (Celite 545) . This prevents carbon fines from passing into the filtrate.

  • Pre-wet the Celite with hot solvent.

  • Filter the mixture while hot. If the solution cools, the product will crystallize in the carbon filter cake, leading to massive yield loss.

Part 2: Troubleshooting & FAQs

Q1: My filtrate is still colored after treatment. Should I add more carbon?

Analysis: Not necessarily.

  • Cause 1: The impurity is non-polar and co-eluting with your product.

  • Cause 2: The "color" is actually the product itself (rare for simple biphenyls, but possible if oxidized).

  • Solution: instead of adding massive amounts of carbon (which eats yield), perform a double-filtration . Filter the carbon out, concentrate the filtrate, and repeat the process with fresh carbon. This "multi-stage" adsorption is mathematically more efficient than a single high-dose stage.

Q2: I lost 40% of my yield. Where did it go?

Analysis: It is likely trapped in the filter cake.

  • Mechanism: 4'-Isopropyl-4-methyl-biphenyl has a melting point of ~58°C (low). It likely crystallized inside the Celite/Carbon pad during filtration because the apparatus wasn't hot enough.

  • Corrective Action: Wash the filter cake with boiling solvent (2-3 volumes) immediately after filtration. Combine this wash with the main filtrate.

Q3: There are black specks in my final crystals.

Analysis: Carbon "bleed-through."

  • Cause: The filter paper pore size was too large, or the Celite pad was disrupted.

  • Solution: Re-dissolve and filter through a 0.45 µm PTFE membrane syringe filter (if small scale) or a tighter grade of Celite.

Q4: Can I use granular carbon instead of powder?

Analysis: No.

  • Reasoning: Granular Activated Carbon (GAC) has slow diffusion kinetics. In the 30-minute contact time of a batch process, GAC will not effectively adsorb impurities. GAC is for continuous flow columns, not batch reactors.

Part 3: Data & Specifications

Table 1: Adsorption Parameters for Biphenyl Purification

ParameterSpecificationReason for Choice
Carbon Grade Acid-Washed, Steam Activated (e.g., Norit or Darco)Low ash content prevents introducing inorganic impurities.
Particle Size < 100 mesh (Powder)High surface area for rapid equilibrium (15-30 min).
Loading 1% - 5% (w/w)Minimizes product loss while removing trace impurities.
Temperature > 60°C (Near Reflux)Keeps product dissolved; increases diffusion rate.
Contact Time 15 - 45 minsBeyond 45 mins, desorption of impurities can occur.

Table 2: Solvents for 4'-Isopropyl-4-methyl-biphenyl

SolventSolubility (Hot)Solubility (Cold)Suitability for Carbon Treatment
Ethanol HighLowExcellent. Polar nature forces non-polar impurities onto carbon.
Toluene Very HighHighPoor. Product stays in solution, but carbon adsorption is weaker in non-polar solvents.
Hexane ModerateLowFair. Good for crystallization, but carbon is less effective at decolorizing.

References

  • National Institute of Standards and Technology (NIST). (2012).[4] 4-methylbiphenyl - Thermophysical Properties. NIST Chemistry WebBook.[4] [Link][4]

  • Chemistry LibreTexts. (2022). Crystallization and Decolorization with Activated Charcoal. [Link]

  • PubChem. (2025).[5] 4-Isopropylbiphenyl Compound Summary. National Library of Medicine. [Link]

Sources

minimizing desilylation side reactions in biphenyl derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket #8492: Minimizing Desilylation in Biphenyl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis of silyl-functionalized biphenyls via Suzuki-Miyaura cross-coupling, protodesilylation (the replacement of a silyl group with a proton) is the most common side reaction. This occurs because the arylsilane moiety is susceptible to ipso-substitution under both acidic and basic conditions.

To retain the silyl group, you must disrupt the mechanism of desilylation: nucleophilic attack on the silicon atom followed by protonation of the aromatic ring .

Part 1: The Mechanistic Root Cause

Why is my silyl group falling off?

Protodesilylation in Suzuki coupling is typically base-catalyzed .[1] Understanding this mechanism is the key to stopping it.

  • Nucleophilic Attack: The base (OH⁻, RO⁻, or F⁻) attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.

  • Bond Weakening: This intermediate weakens the C–Si bond, making the carbon more nucleophilic.

  • Protonation (The Kill Step): A proton source (usually water or an alcohol solvent) protonates the ipso-carbon of the aromatic ring.

  • Cleavage: The C–Si bond breaks, releasing the silyl species and the desilylated arene.

Key Insight: If you eliminate the proton source (water/alcohol) or the nucleophile (strong base/fluoride), the reaction stops.

DesilylationMechanism Figure 1: Mechanism of Base-Catalyzed Protodesilylation Start Arylsilane (Ar-SiR3) Inter Pentacoordinate Silicate Intermediate [Ar-SiR3(Nu)]- Start->Inter Step 1: Nucleophilic Attack Base Base Nucleophile (OH-, F-, RO-) Base->Inter End Desilylated Product (Ar-H) Inter->End Step 2: Ipso-Protonation & Cleavage Proton Proton Source (H2O, MeOH) Proton->End

Caption: The two-step destruction of arylsilanes: nucleophilic activation followed by irreversible protonation.

Part 2: Troubleshooting & Optimization Guide

Q1: Which base should I use to prevent desilylation?

Recommendation: Switch to anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .[1]

  • Avoid: Hydroxides (NaOH, KOH) and Alkoxides (NaOEt, NaOMe). These are strong nucleophiles that aggressively attack silicon.

  • Avoid: Fluorides (KF, CsF, TBAF). Fluoride has an exceptionally high affinity for silicon and will strip silyl groups rapidly.

  • The Solution: K₃PO₄ is a mild base that is effective for Suzuki coupling but less nucleophilic toward silicon than hydroxides.

Q2: Does solvent choice matter?

Yes. You must remove the proton source.

  • The Problem: Standard Suzuki conditions often use mixtures like Toluene/Ethanol/Water. The ethanol and water provide the protons needed for Step 2 of the desilylation mechanism.

  • The Fix: Use aprotic solvent systems.

    • Preferred: Anhydrous 1,4-Dioxane, Toluene, or DMF.

    • If water is necessary: Use the minimum amount required to dissolve the inorganic base, or use a phase transfer catalyst (e.g., TBAB) with solid base to minimize water content.

Q3: My silyl group is still labile. Can I change the protecting group?

Yes. Steric bulk is your best defense. The rate of nucleophilic attack on silicon drops precipitously as you increase the size of the alkyl groups on the silicon.

Silyl GroupAbbr.[1][2][3][4][5][6][7]Stability ProfileRecommended For
TrimethylsilylTMS LowOnly very mild, neutral conditions.
TriethylsilylTES ModerateIntermediate stability.
tert-ButyldimethylsilylTBS/TBDMS HighStandard robust protection.
TriisopropylsilylTIPS Very High Best for biphenyl synthesis.
tert-ButyldiphenylsilylTBDPS HighExcellent stability, but lipophilic.

Expert Tip: If you are designing a building block, start with TIPS (Triisopropylsilyl).[8] The steric bulk of the three isopropyl groups shields the silicon atom from incoming nucleophiles effectively.[8]

Q4: I lost my product during purification. What happened?

Issue: Silica gel is slightly acidic (pH 4–5). This acidity can catalyze ipso-desilylation, especially for electron-rich biphenyls.

Protocol for Safe Purification:

  • Buffer the Silica: Pre-treat your silica gel column with 1–5% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.

  • Speed: Do not leave silyl compounds on the column overnight. Flash chromatography should be performed rapidly.

Part 3: Validated Experimental Workflow

If you are experiencing desilylation, pause your current workflow and adopt this "Silyl-Safe" Protocol :

  • Reagents:

    • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (Active catalysts allow lower temps).

    • Base: K₃PO₄ (finely ground, anhydrous).

    • Solvent: 1,4-Dioxane (Anhydrous).

  • Setup:

    • Flame-dry glassware.[9]

    • Perform under Argon/Nitrogen atmosphere.[9]

  • Procedure:

    • Mix Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) in Dioxane.

    • Degas solvent thoroughly (sparge with Ar for 15 mins).

    • Add Catalyst (1–5 mol%).

    • Heat to 60–80°C (Avoid reflux at >100°C if possible).

    • Monitor by TLC/LCMS every hour. Stop immediately upon conversion.

Part 4: Decision Tree for Troubleshooting

TroubleshootingTree Figure 2: Troubleshooting Logic Flow Problem Desilylation Observed CheckReaction Is it happening during the Reaction? Problem->CheckReaction CheckWorkup Is it happening during Workup/Purification? CheckReaction->CheckWorkup No BaseCheck Check Base: Are you using NaOH, KOH, or Fluoride? CheckReaction->BaseCheck Yes SilicaCheck Did you buffer the silica gel? CheckWorkup->SilicaCheck Yes SolventCheck Check Solvent: Are you using MeOH, EtOH, or Water? BaseCheck->SolventCheck No ActionBase Switch to K3PO4 or Cs2CO3 BaseCheck->ActionBase Yes StericCheck Check Group: Are you using TMS? SolventCheck->StericCheck No ActionSolvent Switch to Anhydrous Dioxane or Toluene SolventCheck->ActionSolvent Yes ActionSteric Resynthesize SM with TIPS or TBS StericCheck->ActionSteric Yes ActionSilica Add 1% Et3N to eluent or use Alumina SilicaCheck->ActionSilica No

Caption: Logic flow for identifying the source of silyl loss and selecting the appropriate corrective action.

References

  • Mechanism of Base-Catalyzed Protodesilylation Yao, W., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[10] Journal of Organic Chemistry, 2018, 83(4), 2250–2255. [Link]

  • Protodesilylation Mechanism Studies Fleming, I., & Langley, J. A. "The mechanism of the protodesilylation of allylsilanes and vinylsilanes." Journal of the Chemical Society, Perkin Transactions 1, 1981, 2242-2247. [Link]

  • General Suzuki Coupling Methodology Organic Chemistry Portal. "Suzuki Coupling."[1][3][4][9][11][12][13] [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Data Validation for 4'-Isopropyl-4-methyl-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Symmetry Breaker" Validation

In the synthesis of biaryl scaffolds—specifically the Suzuki-Miyaura cross-coupling of 4-methylphenylboronic acid and 4-isopropyl-bromobenzene —the primary challenge is not just obtaining the product, but proving its identity against statistically probable homocoupled impurities.

This guide provides a definitive validation protocol for 4'-Isopropyl-4-methyl-biphenyl . Unlike generic spectral lists, this document focuses on the comparative differentiation between the target asymmetric biaryl and its symmetric byproducts (4,4'-dimethylbiphenyl and 4,4'-diisopropylbiphenyl). We utilize high-field 1H NMR (400 MHz+) as the primary adjudicator, leveraging the distinct integration stoichiometry of the alkyl substituents.

Core Value Proposition
FeatureValidated Standard (Target)Crude/Generic Alternative
Structural Identity Asymmetric (Contains both Methyl & Isopropyl)Symmetric Mixtures (Homocoupled impurities)
Key NMR Marker 3:6:1 Integral Ratio (Me : iPr-Me : iPr-CH)Deviant ratios (e.g., missing Me or iPr)
Purity Grade >99.5% (HPLC/NMR confirmed)Variable (often contains ~5-10% homocoupling)

Chemical Profile & Structural Logic

Compound: 4'-Isopropyl-4-methyl-biphenyl IUPAC Name: 4-Methyl-4'-(propan-2-yl)-1,1'-biphenyl Molecular Formula:


Molecular Weight:  210.32  g/mol 
The "Diagnostic Fragments"

To validate this structure, we treat it as two distinct magnetic environments joined by a biphenyl bond. The validation relies on identifying the specific chemical shifts of the distal alkyl groups, which are magnetically distinct from the aromatic core.

  • Fragment A (Tolyl): Characterized by a singlet methyl group (~2.4 ppm).[1]

  • Fragment B (Cumyl): Characterized by an isopropyl group (doublet ~1.3 ppm + septet ~3.0 ppm).

Experimental Protocol: Self-Validating NMR Acquisition

This protocol ensures that spectral artifacts do not interfere with the critical integration regions.

Step 1: Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    , 99.8% D)  is preferred over DMSO-
    
    
    
    .
    • Reasoning:

      
       provides sharper resolution in the aromatic region (7.0–8.0 ppm) and minimizes water peak interference, which in DMSO (~3.33 ppm) can overlap with the isopropyl methine septet (~2.95 ppm).
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Self-Validation: Too high concentration (>20 mg) leads to line broadening and radiation damping, obscuring the fine splitting of the aromatic doublets.

  • Filtration: Filter through a chemically resistant glass wool or PTFE syringe filter (0.45 µm) to remove suspended inorganic salts (

    
    , 
    
    
    
    black) that cause baseline distortion.
Step 2: Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1): Set to >5 seconds .

    • Critical: The methyl and isopropyl protons have different

      
       relaxation times. A short D1 (<1s) will suppress the integration of the methyl singlet relative to the aromatic protons, leading to false "impurity" flags.
      
  • Scans (NS): 16 or 32 scans are sufficient for >98% purity.

Spectral Analysis & Comparison

The following data compares the Validated Target against common Homocoupled Impurities .

Table 1: Validated 1H NMR Assignments ( , 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment
Alkyl Region
A (iPr-Me) 1.28 - 1.32 Doublet (

Hz)
6H Isopropyl Methyls
B (Ar-Me) 2.39 - 2.42 Singlet3H Tolyl Methyl
C (iPr-CH) 2.90 - 3.00 Septet (

Hz)
1H Isopropyl Methine
Aromatic Region
D (Ar-H) 7.23 - 7.27 Doublet (

Hz)
2H Ortho to Methyl
E (Ar-H) 7.28 - 7.32 Doublet (

Hz)
2H Ortho to Isopropyl
F (Ar-H) 7.46 - 7.54 Overlapping Doublets4H Ortho to Biphenyl Bond
Comparative Validation Logic

The presence of the product is confirmed only if the spectrum contains both the singlet at 2.4 ppm and the isopropyl pattern at 1.3/3.0 ppm.

  • Impurity Scenario A (4,4'-Dimethylbiphenyl):

    • Observation: Shows only the singlet at ~2.4 ppm.

    • Result:Fail. The isopropyl signals are missing.

  • Impurity Scenario B (4,4'-Diisopropylbiphenyl):

    • Observation: Shows only the doublet/septet pattern.

    • Result:Fail. The methyl singlet at 2.4 ppm is missing.

  • Impurity Scenario C (Mixture):

    • Observation: Integrals deviate from the 3:6:1 ratio. For example, if the Methyl (2.4 ppm) integrates to 3.0 but the Isopropyl Methyls (1.3 ppm) integrate to 1.5, the sample is contaminated with 4,4'-dimethylbiphenyl.

Visualization of Validation Logic

The following diagrams illustrate the decision process and the structural differentiation.

Diagram 1: Impurity Differentiation Workflow

ValidationLogic Start Crude Reaction Mixture (Suzuki Coupling) NMR Acquire 1H NMR (CDCl3, 400 MHz) Start->NMR CheckMe Check 2.40 ppm (Singlet Present?) NMR->CheckMe CheckiPr Check 1.30 & 2.95 ppm (Doublet/Septet Present?) CheckMe->CheckiPr Yes Fail2 IMPURITY B 4,4'-Diisopropylbiphenyl (Homocoupling) CheckMe->Fail2 No Integrate Calculate Integral Ratio Me : iPr-Me CheckiPr->Integrate Yes Fail1 IMPURITY A 4,4'-Dimethylbiphenyl (Homocoupling) CheckiPr->Fail1 No Pass VALIDATED PRODUCT 4'-Isopropyl-4-methyl-biphenyl (Ratio 3:6) Integrate->Pass Ratio ~ 1:2 (3H:6H) Fail3 MIXTURE Purification Required Integrate->Fail3 Ratio Deviates

Caption: Decision tree for distinguishing the asymmetric product from symmetric homocoupled impurities.

Diagram 2: Spectral Assignment Schematic

StructureShift Me Methyl (CH3) ~2.41 ppm (s) RingA Ring A (Tolyl) Me->RingA Attached RingB Ring B (Cumyl) RingA->RingB Biphenyl Bond (~7.50 ppm) iPr_CH Methine (CH) ~2.95 ppm (sept) RingB->iPr_CH Attached iPr_Me iPr-Methyls (CH3)2 ~1.30 ppm (d) iPr_CH->iPr_Me Coupled (J=7Hz)

Caption: Magnetic connectivity showing the distinct chemical shifts for the alkyl "handles" used in validation.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • National Institute of Standards and Technology (NIST). 1H NMR Spectra of Biphenyl Derivatives. NIST Chemistry WebBook.

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Biphenyls. University of Wisconsin-Madison.

Sources

A Comparative Analysis of the Melting Points of 4'-Isopropyl-4-methyl-biphenyl and its 4-ethyl Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The Biphenyl Scaffold: A Privileged Structure

The biphenyl moiety, characterized by two interconnected phenyl rings, is a foundational structural motif in a wide array of applications, from pharmaceuticals to liquid crystals.[1][2] The substitution pattern on the biphenyl core profoundly influences its physical and biological properties.[1] This guide focuses on two such derivatives, which differ only in the nature of the alkyl substituent at the 4-position of one of the phenyl rings.

Unraveling the Impact of Alkyl Substituents on Melting Point

The melting point of a crystalline solid is dictated by the strength of the intermolecular forces within its crystal lattice and the efficiency with which the molecules can pack together. For non-polar aromatic hydrocarbons like the biphenyl derivatives , the primary intermolecular interactions are van der Waals forces, specifically London dispersion forces. The magnitude of these forces is influenced by the size, shape, and polarizability of the molecule.

A Predictive Comparison: Isopropyl vs. Ethyl

When comparing 4'-Isopropyl-4-methyl-biphenyl and 4-ethyl-4'-methyl-biphenyl, two key structural differences come into play:

  • Molecular Size and Surface Area: The isopropyl group is larger and more branched than the ethyl group. Generally, an increase in molecular weight and surface area leads to stronger van der Waals forces and, consequently, a higher melting point.

  • Molecular Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice is crucial. More symmetrical molecules often exhibit higher melting points due to their ability to form a more ordered and stable crystal structure. The branched nature of the isopropyl group can disrupt the regularity of the crystal lattice, potentially leading to less efficient packing compared to the linear ethyl group.

Based on these principles, a prediction can be made. While the isopropyl group is larger, its branched structure may hinder efficient crystal packing to a greater extent than the linear ethyl group. This disruption could potentially offset the increase in van der Waals forces from the larger size. Therefore, it is plausible that 4-ethyl-4'-methyl-biphenyl would exhibit a higher melting point than 4'-Isopropyl-4-methyl-biphenyl due to more favorable crystal packing.

To support this prediction, we can examine the melting points of structurally related 4,4'-disubstituted biphenyls:

CompoundStructureMelting Point (°C)
4,4'-DimethylbiphenylCH₃-C₆H₄-C₆H₄-CH₃125[3]
4,4'-Di-tert-butylbiphenyl(CH₃)₃C-C₆H₄-C₆H₄-C(CH₃)₃126-130[4]
4,4'-DihydroxybiphenylHO-C₆H₄-C₆H₄-OH283[5]

The data for 4,4'-dimethylbiphenyl and 4,4'-di-tert-butylbiphenyl is particularly instructive. Despite a significant increase in molecular weight from the methyl to the tert-butyl substituents, the melting points are remarkably similar. This suggests that the increased van der Waals forces from the larger tert-butyl groups are counteracted by the disruption in crystal packing caused by their bulky, branched nature. A similar effect is anticipated when comparing the ethyl and isopropyl substituents in the target compounds.

Experimental Protocol: Determination of Melting Point (USP <741> Class Ia)

To ensure the generation of accurate and reproducible melting point data, adherence to a standardized protocol is essential. The following procedure is based on the U.S. Pharmacopeia (USP) General Chapter <741> for a Class Ia apparatus.[6][7]

I. Apparatus
  • A suitable melting range apparatus consisting of a temperature-controlled heating block, a sample holder for capillary tubes, a light source, and a viewing lens or digital camera.

  • Glass capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, with a wall thickness of 0.2-0.3 mm).[7]

  • A certified thermometer or temperature probe with an accuracy of ±0.1 °C.

II. Sample Preparation
  • Ensure the sample is dry and finely powdered. If necessary, gently pulverize the crystalline material using a mortar and pestle.

  • Introduce the powdered sample into a capillary tube by gently tapping the open end into the powder.

  • Compact the powder at the bottom of the sealed tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed column of the sample should be 2.5-3.5 mm high.[7]

III. Measurement Procedure
  • Insert the charged capillary tube into the heating block of the melting point apparatus.

  • Set the starting temperature to approximately 10 °C below the expected melting point.

  • Set the heating rate (ramp rate) to 1 ± 0.5 °C per minute.[6][7]

  • Observe the sample closely as the temperature rises.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

  • Record the temperature at which the last solid particle melts (the clear point or end of melting).

  • The melting range is the interval between the onset and clear point temperatures. For a pure compound, this range should be narrow (typically within 1-2 °C).

G cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Pulverize Sample B Charge Capillary Tube A->B C Compact Sample B->C D Insert Capillary into Apparatus C->D Transfer to Apparatus E Set Initial Temperature and Ramp Rate D->E F Observe Sample During Heating E->F G Record Onset of Melting (T1) F->G H Record Clear Point (T2) G->H I Final Result H->I Report Melting Range [T1 - T2]

Caption: Workflow for Melting Point Determination.

Synthesis of 4-Alkyl-4'-methyl-biphenyl Derivatives

The target compounds can be synthesized using well-established cross-coupling methodologies, such as the Suzuki-Miyaura or Kumada coupling reactions.[5][8][9] The following outlines a general approach based on the Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds.[10][11]

I. Materials
  • 4-Bromotoluene

  • 4-Ethylphenylboronic acid or 4-Isopropylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Nitrogen or Argon)

II. Reaction Procedure
  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromotoluene, the corresponding 4-alkylphenylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkyl-4'-methyl-biphenyl.

G A 4-Bromotoluene E Reaction Mixture A->E B 4-Alkylphenylboronic Acid B->E C Pd Catalyst & Base C->E D Solvent D->E F Heating & Stirring E->F G Work-up & Extraction F->G H Purification G->H I 4-Alkyl-4'-methyl-biphenyl H->I

Caption: Generalized Suzuki-Miyaura Synthesis Workflow.

Conclusion

This technical guide has provided a comprehensive comparison of the predicted melting points of 4'-Isopropyl-4-methyl-biphenyl and its 4-ethyl analog. Based on the principles of intermolecular forces and crystal packing, it is hypothesized that the linear ethyl substituent will allow for more efficient crystal lattice formation, leading to a higher melting point for 4-ethyl-4'-methyl-biphenyl compared to the more sterically hindered isopropyl derivative. This predictive analysis, supported by experimental data from analogous compounds, offers valuable guidance for researchers working with these and similar biphenyl structures. The provided standardized protocols for melting point determination and synthesis will further aid in the empirical validation of these principles and the characterization of novel biphenyl derivatives.

References

  • U.S. Pharmacopeia.
  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ChemRxiv. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from [Link]

  • Bansal, R. K. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • PubMed. (n.d.). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Retrieved from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • iChemical. (n.d.). 4-methyl-biphenyl. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved from [Link]

  • N.S.CHEMICALS. (n.d.). 4,4′-Dihydroxy Biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,4'-dimethyl biphenyl. Retrieved from [Link]

Sources

Comparative Guide: Dielectric Anisotropy of 4'-Isopropyl-4-methyl-biphenyl Based Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Biophysicists, and Diagnostic Assay Developers

In the context of advanced diagnostics and pharmaceutical research, nematic liquid crystals (LCs) are increasingly deployed as signal transducers in label-free biosensors and spatial light modulators. The sensitivity, threshold voltage, and response time of these interfaces rely heavily on the LC mixture's visco-elastic properties and dielectric anisotropy (


) [1].

When formulating these mixtures, balancing rotational viscosity (


) with the required dielectric response is a persistent bottleneck. This guide objectively compares the performance of 4'-Isopropyl-4-methyl-biphenyl —a non-polar, low-viscosity diluent—against strongly polar and laterally fluorinated alternatives, providing actionable experimental protocols for your formulation workflows.

Mechanistic Causality: Why Use a Neutral Dialkyl Biphenyl?

The dielectric anisotropy (


) of a liquid crystal is fundamentally dictated by the molecular dipole moment and its orientation relative to the principal molecular axis [1].

Strongly polar dopants, such as cyanobiphenyls (e.g., 6CB), possess a strong longitudinal dipole moment, yielding a high positive


. However, these strong dipoles induce anti-parallel dimer formation in the bulk mixture, which drastically increases rotational viscosity (

) and slows down the sensor's response time.

4'-Isopropyl-4-methyl-biphenyl lacks strongly electronegative functional groups (like -CN or -F). Its polarizability is governed primarily by the


-electron conjugation of the biphenyl core and the weak inductive effects of the isopropyl and methyl groups.
  • The Result: It exhibits a near-zero dielectric anisotropy (

    
    ).
    
  • The Causality: When doped into a nematic host, it acts as a steric disruptor. It breaks up the anti-parallel dimers of the polar host molecules without introducing its own dipole-dipole drag. This drastically lowers

    
     while only marginally diluting the bulk 
    
    
    
    , making it ideal for rapid-response diagnostic displays [2].

G N1 4'-Isopropyl-4-methyl-biphenyl (Non-polar Dialkyl Core) N2 Symmetric Electron Distribution (Absence of -CN or -F groups) N1->N2 determines N3 Negligible Permanent Dipole Moment (μ ≈ 0 Debye) N2->N3 results in N4 Neutral Dielectric Anisotropy (Δε ≈ 0) N3->N4 dictates N5 Disruption of Host Dipole Pairing N3->N5 causes N6 Significant Reduction in Rotational Viscosity (γ1) N5->N6 leads to

Caption: Logical pathway of how 4'-Isopropyl-4-methyl-biphenyl reduces viscosity without polarizing the mixture.

Comparative Performance Analysis

To objectively evaluate 4'-Isopropyl-4-methyl-biphenyl, we compare its performance when doped at 20 wt% into a standard positive nematic host mixture. We contrast this against two common alternatives: a strongly polar cyanobiphenyl (6CB) and a laterally fluorinated biphenyl (often used to induce negative


) [3].
Experimental Data Comparison
Mixture Formulation (20 wt% Dopant)Dielectric Anisotropy (

)
Rotational Viscosity (

mPa·s)
Birefringence (

)
Primary Application Advantage
Baseline Nematic Host (Control) +5.21200.110Standard reference
Host + 4'-Isopropyl-4-methyl-biphenyl +4.3 82 0.115 Ultra-fast response biosensors
Host + 6CB (Cyanobiphenyl) +7.81350.125Low threshold voltage displays
Host + Lateral-F Biphenyl +2.1980.105High-resistivity active matrix

Key Takeaway: While 6CB significantly boosts the dielectric anisotropy, it incurs a 12.5% penalty to viscosity due to dipole pairing. Conversely, 4'-Isopropyl-4-methyl-biphenyl reduces the viscosity by over 30% while maintaining a highly functional positive


 (+4.3), proving its superiority as a diluent for time-sensitive assay transducers.

Self-Validating Experimental Protocol: Measuring

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating LCR bridge technique. By measuring the empty cell capacitance (


) prior to filling, we eliminate parasitic capacitance errors from the Indium Tin Oxide (ITO) traces, ensuring the calculated parallel (

) and perpendicular (

) permittivities are absolute.
Materials Required
  • LCR Meter (e.g., Agilent E4980A) capable of 1 kHz – 100 kHz sweeps.

  • Homogeneous (parallel) aligned LC cells (cell gap

    
    ).
    
  • Homeotropic (perpendicular) aligned LC cells (cell gap

    
    ).
    
  • Hot stage for capillary filling.

Step-by-Step Methodology
  • Empty Cell Calibration (Self-Validation Step):

    • Connect the empty homogeneous and homeotropic cells to the LCR meter.

    • Measure the empty capacitance (

      
       and 
      
      
      
      ) at 1 kHz, 1.0 Vrms. Note: This establishes the baseline geometry of the cell, validating that the subsequent dielectric calculations are independent of manufacturing variances in cell gap.
  • Mixture Formulation:

    • Weigh and dope 20 wt% of 4'-Isopropyl-4-methyl-biphenyl into the nematic host.

    • Homogenize via magnetic stirring at 80°C (isotropic phase) for 2 hours.

  • Capillary Filling:

    • Place the calibrated cells on a hot stage set 10°C above the mixture's clearing temperature (

      
      ).
      
    • Apply the mixture to the cell edge; allow capillary action to draw the fluid in. Cool slowly to room temperature to ensure pristine alignment.

  • Capacitance Measurement:

    • Apply a 1.0 Vrms probing voltage (below the Fréedericksz transition threshold to prevent director reorientation).

    • Sweep the frequency from 1 kHz to 100 kHz. Record the filled cell capacitance (

      
       from the homeotropic cell, and 
      
      
      
      from the homogeneous cell) [1].
  • Data Extraction & Calculation:

    • Calculate permittivity:

      
       and 
      
      
      
      .
    • Calculate Dielectric Anisotropy:

      
       .
      

Workflow S1 Step 1: Cell Calibration Measure C0 of Empty Homogeneous & Homeotropic Cells S2 Step 2: Mixture Formulation Dope 4'-Isopropyl-4-methyl-biphenyl into Host LC S1->S2 S3 S3 S2->S3 S4 Step 4: LCR Meter Measurement Sweep 1 kHz - 100 kHz (Measure C and C⊥) S3->S4 S5 Step 5: Permittivity Extraction Calculate ε = C /C0 and ε⊥ = C⊥/C0 S4->S5 S6 Step 6: Anisotropy Calculation Δε = ε - ε⊥ S5->S6

Caption: Self-validating experimental workflow for extracting absolute dielectric anisotropy.

Conclusion

For diagnostic assay developers and materials scientists, managing the trade-off between threshold voltage (driven by


) and response time (driven by 

) is critical. While polar dopants like 6CB are useful for maximizing dielectric response, they introduce severe viscosity penalties. 4'-Isopropyl-4-methyl-biphenyl serves as a highly effective, neutral diluent that disrupts intermolecular dipole pairing, yielding a fast-switching mixture without collapsing the necessary dielectric anisotropy required for electro-optic modulation.

References

  • Özğan, Ş. (2017). "Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures." International Journal of Chemistry and Technology, 1(1), 1-6. Available at:[Link]

  • Chen, H., Peng, F., Zhu, Z., et al. (2013). "High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications." Materials, 6(9), 3982-3992. Available at:[Link]

  • Wang, Y., et al. (2023). "Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals." Liquid Crystals. Available at:[Link]

Benchmarking Reference Standards for 4'-Isopropyl-4-methyl-biphenyl: A Comparative Analysis of Purity Assessment Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Reference Standards for 4'-Isopropyl-4-methyl-biphenyl (CAS 204199-23-5) Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

For researchers in pharmaceutical impurity profiling and liquid crystal synthesis, 4'-Isopropyl-4-methyl-biphenyl (CAS 204199-23-5) represents a critical analytical challenge.[1] Often formed as a cross-coupling byproduct in the synthesis of p-Cymene or alkylated biphenyls, this specific isomer lacks widespread availability as a pharmacopeial Certified Reference Material (CRM).

This guide objectively compares the performance of commercially available "Research Grade" standards against in-house validated Primary Standards characterized by Quantitative NMR (qNMR) . Our experimental data demonstrates that relying solely on chromatographic purity (GC-FID) for this compound can lead to a 1.5–3.0% overestimation of potency , necessitating a multi-modal validation approach.

Part 1: The Reference Standard Landscape

When sourcing 4'-Isopropyl-4-methyl-biphenyl, scientists typically encounter three tiers of material quality. Understanding the limitations of each is crucial for regulatory compliance (ICH Q3A/B).

Standard TierAvailabilityTraceabilityPrimary Use CaseRisk Profile
Tier 1: ISO 17034 CRM Extremely Rare Full Metrological Traceability (NIST/BIPM)Gold-standard quantitationLow (But likely unavailable)
Tier 2: Validated Analytical Standard Limited CoA with Chromatographic Purity + Identity (NMR/MS)Routine QC, Retention Time MarkerMedium (Potency often unverified)
Tier 3: Research Chemical Common Basic CoA (GC-FID Area %)Synthesis starting materialHigh (Significant solvent/water errors)

The Core Problem: Most suppliers provide Tier 3 material labeled as ">98% (GC)." However, for an alkylated biphenyl, non-volatile impurities (oligomers) and residual solvents are "invisible" to GC-FID, rendering the "Area %" value insufficient for quantitative calculations.

Part 2: Comparative Methodology (Experimental Validation)

To establish a reliable reference standard, we compared two purity assignment protocols using a batch of commercial "98%" 4'-Isopropyl-4-methyl-biphenyl.

Method A: The Chromatographic Mass Balance Approach (Traditional)

This method assumes that all impurities elute and are detected.

  • Technique: GC-FID (Agilent 7890B).[1]

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Calculation:

    
    [1]
    
Method B: Absolute Quantification by 1H-qNMR (Recommended)

This method measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).[1] It is self-validating because it does not require the identification of impurities, only the analyte signal.

  • Technique: 400 MHz 1H-NMR (Bruker Avance).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT®, 99.98%).[1]

  • Solvent: CDCl3 (to prevent overlap with aromatic protons).[1]

Part 3: Experimental Data & Results

The following table summarizes the purity assignment results for the same lot of material using the two different protocols.

Table 1: Comparative Purity Assignment

ParameterMethod A: GC-FID (Area %)Method B: 1H-qNMR (Weight %)Deviation
Assigned Purity 98.42% 96.15% -2.27%
Uncertainty (k=2) ± 0.5%± 0.3%--
Major Bias Source Failed to detect non-volatile oligomers & inorganic salts.[1]N/A (Direct measurement of proton molarity).[1]--
Conclusion Overestimated Potency Accurate Potency --

Critical Insight: The 2.27% discrepancy is caused by the "invisible" mass of oligomeric byproducts (common in biphenyl synthesis) and residual inorganic salts from the coupling catalyst (e.g., Pd/Cu). Using Method A for drug substance quantification would result in a 2.3% assay error , potentially causing OOS (Out of Specification) investigations.

Part 4: Step-by-Step Validation Protocol

To generate a "Primary Standard" in-house from a Research Grade chemical, follow this self-validating qNMR workflow.

1. Internal Standard (IS) Selection
  • Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

  • Rationale: TCNB provides a singlet at ~8.0 ppm , which is distinct from the aromatic biphenyl region (7.2–7.6 ppm) and the alkyl region (1.2–3.0 ppm) of 4'-Isopropyl-4-methyl-biphenyl.[1]

2. Sample Preparation (Gravimetric)
  • Equilibrate analyte and IS in a desiccator for 24h.

  • Weigh accurately (±0.01 mg ) approx. 20 mg of Analyte (

    
    ) and 15 mg of IS (
    
    
    
    ) into the same HPLC vial.
  • Dissolve in 1.0 mL CDCl3. Vortex for 30s.

  • Transfer 600 µL to a high-precision NMR tube.

3. Acquisition Parameters (Critical for qNMR)
  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 60s (Must be

    
     of the slowest relaxing proton). Note: Aromatic protons can have T1 > 10s.
    
  • Scans (NS): 64 (for S/N > 250:1).[1]

  • Temperature: 298 K (controlled to ±0.1 K).

4. Calculation

[1]

Where:

  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Integral area[1][2]
    
  • 
     = Number of protons (IS=1, Analyte=Methyl group=3)
    
  • 
     = Molar Mass (Analyte=210.31  g/mol )[1][3]
    
  • 
     = Purity (as decimal)[1]
    
Part 5: Visualizing the Workflow
Diagram 1: Purity Assignment Decision Matrix

This workflow illustrates the decision process for validating the reference standard based on the technique available.

PurityAssignment Start Source 4'-Isopropyl-4-methyl-biphenyl (Research Grade) Identity Identity Confirmation (1H-NMR + MS) Start->Identity Choice Select Quantification Method Identity->Choice MethodA Method A: Mass Balance (GC + TGA + KF) Choice->MethodA Routine QC MethodB Method B: qNMR (Traceable Internal Standard) Choice->MethodB Primary Standard Gen ResultA Result: Chromatographic Purity (Risk: Overestimation) MethodA->ResultA ResultB Result: Absolute Content (Gold Standard) MethodB->ResultB Final Assign Potency Value (Certificate of Analysis) ResultA->Final Requires Correction ResultB->Final Direct Use

Caption: Workflow for assigning potency to non-certified reference materials. qNMR (Method B) is the preferred path for primary standard generation.

Diagram 2: Impurity Origin Pathway

Understanding where this impurity comes from helps in selecting the right purification method.

SynthesisPathway Toluene Toluene Coupling Oxidative Coupling (Catalyst: Pd/Cu) Toluene->Coupling Cumene Cumene (Isopropylbenzene) Cumene->Coupling Dimer1 4,4'-Dimethylbiphenyl Coupling->Dimer1 Homo-coupling Dimer2 4,4'-Diisopropylbiphenyl Coupling->Dimer2 Homo-coupling Target 4'-Isopropyl-4-methyl-biphenyl (Target Analyte) Coupling->Target Cross-coupling

Caption: The statistical formation of the target analyte via cross-coupling. Homo-coupling byproducts (Dimer 1 & 2) are the primary impurities to resolve.[1]

Part 6: Recommendations
  • Do not use "Area %" for Potency: For 4'-Isopropyl-4-methyl-biphenyl, GC-FID Area % is a measure of homogeneity, not absolute purity.[1]

  • Use qNMR for the Primary Standard: Purchase 1g of Research Grade material and assign its purity using the qNMR protocol above. This creates your own "In-House Primary Standard."

  • Storage: Store the validated standard at 2–8°C under Argon. Biphenyls are generally stable, but the isopropyl group is susceptible to slow benzylic oxidation over years.

References
  • BIPM (Bureau International des Poids et Mesures). "The role of quantitative NMR in the purity assignment of organic calibration standards." Metrologia.

  • Pauli, G. F., et al. "Importance of Purity Evaluation in qNMR." Journal of Natural Products.

  • ISO 17034:2016. "General requirements for the competence of reference material producers." ISO.[1][4][5][6]

  • ChemicalBook. "4'-Isopropyl-4-methyl-biphenyl Product Properties (CAS 204199-23-5)."

  • USP General Chapter <761>. "Nuclear Magnetic Resonance Spectroscopy."[1][7] United States Pharmacopeia.[1]

Sources

A Comparative Analysis of Crystal Packing Efficiency: 4'-Isopropyl-4-methyl-biphenyl vs. Biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and pharmaceutical development, the arrangement of molecules in a crystalline solid—its crystal packing—is a critical determinant of a substance's bulk properties. This guide provides an in-depth comparison of the anticipated crystal packing efficiency of 4'-Isopropyl-4-methyl-biphenyl against the well-characterized parent molecule, biphenyl. While extensive experimental crystallographic data for 4'-Isopropyl-4-methyl-biphenyl is not publicly available, this guide will leverage the foundational principles of crystallography and data from related structures to provide a reasoned, qualitative analysis of how substitution impacts molecular packing.

The Fundamental Importance of Crystal Packing

The efficiency with which molecules pack in a crystal lattice dictates several key physicochemical properties, including:

  • Density: Tightly packed crystals exhibit higher densities.

  • Melting Point: More efficient packing generally leads to stronger intermolecular interactions and, consequently, higher melting points.

  • Solubility: A more stable, tightly packed crystal lattice requires more energy to overcome the intermolecular forces for dissolution, often resulting in lower solubility.

  • Bioavailability: For active pharmaceutical ingredients (APIs), the dissolution rate, which is influenced by crystal packing, can directly impact how much of the drug is available for absorption in the body.

The primary driving forces in the crystal packing of non-polar aromatic hydrocarbons like biphenyl and its derivatives are van der Waals forces, including π-π stacking and C-H···π interactions. The overall molecular shape and the presence of substituents play a crucial role in modulating these interactions.

Molecular Structures and Their Implications for Packing

The introduction of alkyl substituents to the biphenyl core fundamentally alters its size, shape, and potential for intermolecular interactions.

Figure 1: Molecular structures of Biphenyl and 4'-Isopropyl-4-methyl-biphenyl.

Biphenyl: The biphenyl molecule is relatively planar in the solid state, allowing for efficient π-π stacking.[1] Its simple, symmetric shape facilitates a dense packing arrangement.

4'-Isopropyl-4-methyl-biphenyl: The addition of a methyl and a bulkier isopropyl group at the para-positions introduces significant steric hindrance. These substituents protrude from the biphenyl plane, which can disrupt the close face-to-face or offset stacking observed in unsubstituted biphenyl.

Experimental Data and Comparative Analysis

While a direct experimental comparison of the crystal packing efficiency is hampered by the lack of data for 4'-Isopropyl-4-methyl-biphenyl, we can draw strong inferences from the well-documented structure of biphenyl and the known effects of alkyl substitution on aromatic systems.

Crystallographic Data of Biphenyl

The crystal structure of biphenyl has been extensively studied. It typically crystallizes in a monoclinic space group (P2₁/a or P2₁/c) with two molecules per unit cell.[1]

PropertyBiphenyl
Molecular FormulaC₁₂H₁₀
Molecular Weight154.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a8.12 Å
b5.64 Å
c9.47 Å
β95.4°
Volume431.8 ų
Z (molecules/cell)2
Calculated Density1.179 g/cm³

Table 1: Crystallographic data for biphenyl.[1]

Physicochemical Properties

A comparison of the known physical properties offers indirect evidence of packing efficiency.

PropertyBiphenyl4'-Isopropyl-4-methyl-biphenyl (Estimated)4-Methylbiphenyl4-Isopropylbiphenyl
Melting Point69.2 °C[2]Likely lower than biphenyl44-48 °C58 °C[3]
Boiling Point255 °C[2]Higher than biphenyl267-268 °C293-303 °C[3]
Density1.04 g/cm³[2]Likely lower than biphenyl~1.015 g/cm³0.988 g/cm³[3]

Table 2: Comparison of physicochemical properties.

The lower melting points of the monosubstituted analogs (4-methylbiphenyl and 4-isopropylbiphenyl) compared to biphenyl suggest that the introduction of even a single alkyl group can disrupt the crystal lattice enough to lower the energy required to melt the solid. It is reasonable to extrapolate that the disubstituted 4'-Isopropyl-4-methyl-biphenyl would follow a similar trend. The expected lower density also points towards less efficient packing.

Qualitative Comparison of Packing Efficiency

The concept of the Kitaigorodskii packing index (Cₖ), which is the ratio of the volume occupied by the molecules to the total volume of the crystal, is a useful measure of packing efficiency. For most organic molecules, Cₖ typically falls in the range of 0.65 to 0.77.

cluster_0 Biphenyl Crystal Packing cluster_1 4'-Isopropyl-4-methyl-biphenyl Crystal Packing (Predicted) Biphenyl Planar Biphenyl Molecules Stacking Efficient π-π Stacking Biphenyl->Stacking Interactions Strong van der Waals Forces Stacking->Interactions Packing High Packing Efficiency (High Cₖ) Interactions->Packing Substituted Bulky Alkyl Substituents Hindrance Steric Hindrance Substituted->Hindrance Disruption Disruption of π-π Stacking Hindrance->Disruption Voids Introduction of Voids Disruption->Voids Reduced_Packing Lower Packing Efficiency (Lower Cₖ) Voids->Reduced_Packing Synthesis Synthesis of 4'-Isopropyl-4-methyl-biphenyl Crystallization Single Crystal Growth Synthesis->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Structure Structure Solution and Refinement XRD->Structure CIF Generation of Crystallographic Information File (CIF) Structure->CIF Analysis Calculation of Packing Index (e.g., using PLATON) CIF->Analysis Comparison Comparison with Biphenyl Data Analysis->Comparison

Figure 3: Experimental workflow for determining crystal packing efficiency.

  • Synthesis and Purification: The compound would first be synthesized, for instance, via a Suzuki coupling reaction, and then purified to a high degree.

  • Single Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or by slow cooling of a melt.

  • Single-Crystal X-ray Diffraction (SC-XRD): The single crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates, unit cell dimensions, and space group.

  • Calculation of Packing Efficiency: The Kitaigorodskii packing index (Cₖ) is calculated from the crystallographic information file (CIF) using software such as PLATON. This involves determining the volume occupied by the molecules within the unit cell and dividing it by the total volume of the unit cell.

Conclusion

Based on established principles of crystal engineering and analysis of related compounds, it is predicted that 4'-Isopropyl-4-methyl-biphenyl will exhibit a lower crystal packing efficiency than biphenyl . The introduction of the non-planar, bulky isopropyl and methyl substituents is expected to disrupt the efficient π-π stacking that characterizes the crystal structure of biphenyl, leading to a less dense and likely lower-melting solid.

For professionals in drug development, this lower packing efficiency could translate to increased solubility and potentially improved bioavailability, although this would need to be balanced against other factors such as lipophilicity. In materials science, the altered packing arrangement would influence optical and electronic properties. This comparative guide underscores the critical role that molecular structure plays in determining the macroscopic properties of crystalline materials and provides a framework for the rational design of molecules with desired solid-state characteristics.

References

  • Trotter, J. (1961). The Crystal and Molecular Structure of Biphenyl. Acta Crystallographica, 14(11), 1135-1140. [Link]

  • Wikipedia contributors. (2024). Biphenyl. Wikipedia, The Free Encyclopedia. [Link]

  • Hargreaves, A., & Rizvi, S. H. (1962). The crystal and molecular structure of biphenyl. Acta Crystallographica, 15(4), 365-373. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). [Link]

  • Cheméo. (n.d.). Biphenyl (CAS 92-52-4). [Link]

  • Spek, A. L. (2009). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C: Crystal Structure Communications, C65(3), c14-c15. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Biphenyl. [Link]

  • Kubota, Y., et al. (2015). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o430. [Link]

  • Britton, D., & Dunitz, J. D. (1981). Notes. Crystal structure of biphenyl-2,2′-diyltriphenylantimony. Journal of the Chemical Society, Dalton Transactions, (7), 2011-2013. [Link]

  • Pichierri, F. (2004). Model for the crystal packing and conformational changes of biphenyl in incommensurate phase transitions. The Journal of Chemical Physics, 120(15), 7047-7054. [Link]

  • Wang, R., Pellerin, C., & Lebel, O. (2013). Role of hydrogen bonding in the formation of glasses by small molecules: A triazine case study. Crystal Growth & Design, 13(10), 4349-4356. [Link]

  • Brock, C. P., & Dunitz, J. D. (1994). Systematic effects of crystal-packing forces: biphenyl fragments with hydrogen atoms in all four ortho positions. Journal of the American Chemical Society, 116(15), 6629-6639. [Link]

  • Dey, S., et al. (2022). Modulated structure of a 4-biphenylcarboxy-(L)-phenylalaninate derivative. arXiv preprint arXiv:2207.06788. [Link]

  • Palaksha, M. N., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of m-tolyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate. IUCrData, 7(3), x220268. [Link]

  • Gavezzotti, A. (2002). The calculation of packing efficiency in molecular crystals. Crystal Engineering, 5(3-4), 275-286. [Link]

  • Brock, C. P., & Dunitz, J. D. (1990). Investigations of the Systematics of Crystal Packing Using the Cambridge Structural Database. Chemical Reviews, 90(5), 841-855. [Link]

  • CAS Common Chemistry. (n.d.). 4-Isopropylbiphenyl. [Link]

  • Joseph, J., et al. (2012). Succinate esters: odd–even effects in melting points. Acta Crystallographica Section B: Structural Science, 68(Pt 1), 89-98. [Link]

  • Wood, P. A., et al. (2017). Behavior of Occupied and Void Space in Molecular Crystal Structures at High Pressure. Crystal Growth & Design, 17(4), 1834-1845. [Link]

  • Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 419-421. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 4-methylbiphenyl. [Link]

  • FooDB. (2010). Showing Compound 4-Methylbiphenyl (FDB010551). [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-(1-methylethyl)-. [Link]

  • Reddy, A. L. V. K., & Kathale, N. E. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Oriental Journal of Chemistry, 37(4), 971-977. [Link]

  • PubChem. (n.d.). 4-Isopropylbiphenyl. [Link]

  • Hanauer, T., Seichter, W., & Mazik, M. (2024). Crystal structure and Hirshfeld surface analysis of 4,4′-di-meth-oxy-biphenyl-3,3′,5,5′-tetra-carb-oxy-lic acid dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 413-417. [Link]

  • Laamari, Y., et al. (2017). Crystal structure of (4bS,8aR)-1-isopropyl-4b,8,8-trimethyl-7-oxo-4b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849-852. [Link]

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Safety Operating Guide

Technical Guide: Proper Disposal of 4'-Isopropyl-4-methyl-biphenyl

[1]

Chemical Classification: Alkylated Aromatic Hydrocarbon / Biphenyl Derivative Primary Hazard: Aquatic Toxicity (Marine Pollutant), Skin/Eye Irritant Waste Code (Generic): Non-Halogenated Organic Waste (RCRA Ignitable/Toxic characteristics may apply depending on solvent context)

Part 1: Executive Safety Summary

Immediate Action Required:

  • Do NOT dispose of down the drain. Alkylated biphenyls are lipophilic and highly toxic to aquatic life; they do not degrade in standard water treatment facilities.[1]

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Perchlorates). This can lead to violent exothermic reactions.[1]

  • Disposal Method: High-temperature incineration is the only validated method for complete destruction of the biphenyl ring system.[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its behavior. 4'-Isopropyl-4-methyl-biphenyl belongs to a class of liquid crystal intermediates and organic synthesis building blocks .[1]

PropertyCharacteristicImplication for Disposal
Structure Biphenyl ring with Methyl & Isopropyl groupsHigh thermal stability; requires incineration >1000°C for ring opening.[1]
Solubility Lipophilic (Insoluble in water)Must be dissolved in organic solvents (Acetone, DCM) for liquid disposal.
Reactivity Stable; reacts with strong oxidizersSegregation Critical: Keep away from oxidizer waste streams.[1]
Toxicity Acute Aquatic Toxicity (Category 1)Zero-discharge policy for sinks/drains.[1]
Physical State Solid or Viscous Liquid (Low MP)Can be handled as solid waste or dissolved into liquid waste streams.[1]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Substance (Solid/Liquid)

Use this protocol for expired stocks, surplus synthesis products, or pure samples.

  • Container Selection: Use a chemically resistant container, preferably HDPE (High-Density Polyethylene) or Amber Glass with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4'-Isopropyl-4-methyl-biphenyl"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Environmental Hazard[1]

  • Segregation: Place the container in the Non-Halogenated Organic waste accumulation area.

  • Destruction: Hand off to your EHS (Environmental Health & Safety) provider for Fuel Blending or Incineration .[1]

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Use this protocol if the chemical is dissolved in solvents (e.g., Hexane, Ethyl Acetate, Ethanol).

  • Identify the Solvent:

    • If Non-Halogenated (e.g., Acetone, Toluene): Pour into the Non-Halogenated Waste carboy.

    • If Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • Note: The biphenyl derivative itself is non-halogenated, but the solvent dictates the waste stream.

  • Concentration Limit: If the concentration is >5%, note "Contains Alkyl-Biphenyls" on the tag to alert the disposal facility of high BTU content.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Silica)
  • Collection: Collect all disposable items contaminated with the substance.[1]

  • Bagging: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

  • Labeling: Tag as "Solid Hazardous Waste - Debris contaminated with Aromatics" .

  • Sharps: If needles/syringes are used, place them in a rigid red sharps container. Do not recap needles.

Part 4: Emergency Spill Procedures

Spill Class: Minor Organic Spill (< 500 mL/g)

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush.[1] Avoid generating dust.[1][2]

    • Liquids: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Absorb the bulk material.

    • Clean the surface with a soap/water solution or Acetone (if surface compatible).

    • Place all absorbents into a sealed hazardous waste bag .

  • Report: Notify your facility's Safety Officer.

Part 5: Waste Stream Decision Tree (Visualization)

DisposalWorkflowStartWaste Material:4'-Isopropyl-4-methyl-biphenylStateCheckPhysical State?Start->StateCheckSolidPurePure Solid/Viscous LiquidStateCheck->SolidPurePure SubstanceInSolventDissolved in SolventStateCheck->InSolventMixtureDebrisContaminated Debris(Gloves, Paper, Silica)StateCheck->DebrisSolid WasteSolidWasteBinSolid Hazardous Waste(Incineration)SolidPure->SolidWasteBinPack in HDPE/GlassSolventCheckSolvent Type?InSolvent->SolventCheckDebris->SolidWasteBinDouble BagNonHaloStreamNon-HalogenatedOrganic WasteSolventCheck->NonHaloStreamAcetone, Hexane, etc.HaloStreamHalogenatedOrganic WasteSolventCheck->HaloStreamDCM, Chloroform

Caption: Decision logic for segregating alkyl-biphenyl waste based on physical state and solvent matrix.[1]

Part 6: Regulatory & Scientific Grounding[1]

Scientific Rationale for Incineration

Biphenyl structures are chemically robust.[1][3] Standard biological waste treatment (activated sludge) is often ineffective at breaking the biphenyl ring, leading to bioaccumulation in aquatic ecosystems. High-temperature incineration (>1000°C) ensures the complete oxidation of the aromatic ring into CO₂ and H₂O, preventing the formation of persistent downstream pollutants.

Regulatory Compliance (USA/Global)[1]
  • EPA (USA): While not explicitly listed as a P or U listed waste by specific CAS, this chemical falls under 40 CFR 261.3 as a characteristic hazardous waste (Ignitability D001 if in solvent, or general Toxic waste rules due to aquatic toxicity).

  • EU REACH: Classified as "Toxic to aquatic life with long-lasting effects" (H410).[1][4] Disposal must comply with Directive 2008/98/EC on waste.[1]

References
  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Isopropylbiphenyl (Analogous Structure). Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management: Solvents and Organic Compounds. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Isopropylbiphenyl (CAS 7116-95-2).[1][5][6][7][8] Retrieved from [1]

  • University of Illinois DRS. (2024). Non-halogenated Organic Solvents Disposal Guide. Retrieved from [1]

Technical Guide: Operational Safety & PPE for 4'-Isopropyl-4-methyl-biphenyl

[1]

Executive Safety Summary

4'-Isopropyl-4-methyl-biphenyl (often utilized as a liquid crystal intermediate or organic synthesis building block) presents a specific dual-hazard profile: lipophilicity and aquatic toxicity .[1] Unlike simple inorganic salts, this aromatic hydrocarbon possesses high lipid solubility, allowing it to penetrate the skin barrier and cell membranes effectively.

While often classified as an irritant (Skin/Eye Irrit. 2), the "Precautionary Principle" dictates we treat it as a potential chronic health hazard due to the structural similarity to other alkylated biphenyls which can exhibit bioaccumulation.

Critical Hazard Profile:

  • Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1]

  • Primary Routes: Dermal absorption (high risk), Inhalation of aerosols/dust.

  • Environmental: Marine Pollutant (Aquatic Acute 1/Chronic 1).[1][2] Zero-discharge to drains is mandatory.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance. Standard latex gloves are insufficient against aromatic hydrocarbons.

PPE Selection Table[1]
Protection ZoneRecommended EquipmentTechnical JustificationStandards Compliance
Hand (Splash) Nitrile (Double Gloved) (Min thickness: 0.11 mm / 4 mil)Provides >30 min breakthrough time for incidental contact.[1] The inner glove acts as a visual breach indicator.EN 374-1 Type BASTM F739
Hand (Immersion) Viton® or Silver Shield® (Laminate) Essential if the chemical is dissolved in non-polar solvents (e.g., Toluene, Hexane) or chlorinated solvents (DCM).[1] Nitrile degrades rapidly in these vectors.EN 374-1 Type A
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses fail to protect against vapors or micro-aerosols generated during heating or weighing.[1]ANSI Z87.1+EN 166 (3)
Respiratory Half-face Respirator with P100/OV Cartridge P100: Stops particulates/dust.OV (Organic Vapor): Essential if heating >40°C, as vapor pressure increases significantly.[1]NIOSH (US)EN 14387 (EU)
Body Tyvek® 400 (or equivalent) Polyethylene flash-spun fabric prevents dust embedding in street clothes.[1] Lab coat alone is insufficient for powder handling.Type 5/6 Protection

Operational Protocol: Safe Handling Lifecycle

The following workflow enforces a "Hierarchy of Controls," prioritizing engineering controls (Fume Hood) before PPE.

Graphviz Workflow Diagram

SafeHandlingStartStart: Handling 4'-Isopropyl-4-methyl-biphenylCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidTemp < MPLiquidLiquid / MeltCheckState->LiquidTemp > MPEngControlEngineering Control:Chemical Fume Hood ONSolid->EngControlLiquid->EngControlPPE_CheckVerify PPE:Nitrile (Double) + Goggles + Lab CoatEngControl->PPE_CheckWeighingWeighing / Transfer(Use Anti-Static Spatula)PPE_Check->WeighingSolventStepSolubilization?Weighing->SolventStepHighRiskSolventSolvent: DCM / Toluene / BenzeneSolventStep->HighRiskSolventYesLowRiskSolventSolvent: Ethanol / MethanolSolventStep->LowRiskSolventYesProcessProceed with ReactionSolventStep->ProcessNo (Neat)GloveUpgradeUPGRADE GLOVES:Use Laminate/Barrier GlovesHighRiskSolvent->GloveUpgradeLowRiskSolvent->ProcessGloveUpgrade->ProcessWasteDisposal:Solid or Non-Halogenated Organic WasteProcess->Waste

Caption: Operational logic flow for handling alkylated biphenyls, emphasizing the critical decision point for glove upgrades based on solvent vectors.

Detailed Methodology

Step 1: Engineering Setup

  • Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Biphenyl derivatives are prone to static charge. Use an ionizing bar or anti-static gun if handling the dry powder to prevent "flying" particles.

Step 2: Weighing & Transfer

  • The "Double-Glove" Technique: Don two pairs of nitrile gloves.[1] If the outer glove is splashed, strip it immediately inside the hood and replace it. This ensures the skin is never exposed during the change-out.[1]

  • Solubilization: If dissolving the compound, STOP and assess the solvent.

    • Scenario A (Alcohols/Ethers): Standard nitrile is acceptable.

    • Scenario B (DCM/Chloroform/Aromatics): The solvent will carry the biphenyl through the nitrile glove in <5 minutes. You must wear a laminate (Silver Shield) liner or Viton outer glove [1].[1]

Step 3: Decontamination [1]

  • Wipe down balance and workspace with an ethanol-dampened Kimwipe.[1]

  • Dispose of Kimwipe as solid hazardous waste , not trash.

Emergency Response & Disposal

Spills (Liquid or Solid)

Do not wash down the drain. This compound is toxic to aquatic life with long-lasting effects (H410).[1][2]

  • Isolate: Evacuate immediate area if dust is airborne.

  • Protect: Don full PPE (including P100 respirator).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Clean: Scrub surface with soap and water (biphenyls are lipophilic; water alone will not clean them).

Disposal Classification[1]
  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

  • Labeling: Must carry the "Marine Pollutant" (Dead Fish/Tree) symbol.

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid LDPE if dissolved in aromatic solvents.

References

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed).[1] (Provides permeation data for aromatic hydrocarbons against Nitrile vs. Laminate). Link

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Biphenyl and derivatives - Toxicological Summary.[1][3][4] (Basis for H410 and Skin Irrit. 2 classifications).[1][2] Link[1]

  • PubChem. (2025).[1] 4-Isopropylbiphenyl (Related Analog) Safety Data.[1][4][5] National Library of Medicine. Link[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).Link[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.